Fmoc-Asn-OH
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222268 | |
| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-16-7 | |
| Record name | FMOC-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Asn-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-Fmoc-L-asparagine (Fmoc-Asn-OH) is a pivotal building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The presence of a carboxamide group in its side chain introduces specific challenges that necessitate careful strategic planning during peptide assembly. This guide provides a comprehensive overview of the chemical properties, applications, and detailed protocols related to the use of this compound and its derivatives in SPPS.
Core Chemical Structure and Properties
This compound is an L-asparagine amino acid with its alpha-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its selective removal under mild conditions, which is a hallmark of Fmoc-based SPPS.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The selection of the appropriate asparagine derivative is critical for successful peptide synthesis. While this compound can be used directly, its poor solubility and propensity for side reactions often necessitate the use of a side-chain protected derivative, most commonly Fmoc-Asn(Trt)-OH.
| Property | This compound | Fmoc-Asn(Trt)-OH |
| CAS Number | 71989-16-7[1] | 132388-59-1[2][3][4] |
| Molecular Formula | C₁₉H₁₈N₂O₅[1][5] | C₃₈H₃₂N₂O₅[2][3] |
| Molecular Weight | 354.4 g/mol [1] | 596.7 g/mol [2] |
| Solubility | Low solubility in DMF and NMP.[6] | Readily dissolves in standard peptide synthesis reagents.[3][4] |
| Key Advantage | No side-chain deprotection required. | Prevents side-chain dehydration; improved solubility.[3][6] |
| Key Disadvantage | Prone to side-chain dehydration during activation.[7] | Slow trityl group cleavage, especially at N-terminus.[3][4][8] |
Experimental Protocols and Considerations
The incorporation of asparagine into a peptide sequence is a critical step that can be prone to side reactions. The primary issue is the dehydration of the asparagine side-chain amide to a nitrile (forming a β-cyanoalanine residue) during the carboxyl group activation step.[7] This side reaction can be minimized by using side-chain protected asparagine derivatives or specific coupling reagents.
Standard SPPS Cycle for Asparagine Incorporation
The following workflow illustrates the key steps for incorporating an asparagine residue into a growing peptide chain on a solid support.
Caption: Standard Fmoc-SPPS cycle for asparagine incorporation.
Protocol 1: Fmoc-Group Deprotection
This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.
-
Initial Wash: Wash the resin three times with DMF.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[9][10]
-
Perform an initial treatment for 1-2 minutes.
-
Drain the solution and perform a second treatment for 10-20 minutes.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash sequence is:
-
DMF (3 times)
-
Isopropyl alcohol (IPA) (3 times)
-
DMF (3 times)
-
-
Verification (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Protocol 2: Coupling of Fmoc-Asn(Trt)-OH
This protocol describes the coupling of the side-chain protected Fmoc-Asn(Trt)-OH to the deprotected peptide-resin. The use of the trityl (Trt) group is highly recommended to prevent dehydration side reactions and improve solubility.[3][6]
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and an activating agent in DMF. A common and efficient activator is HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents relative to the amino acid).
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture.
-
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Verification (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.
Protocol 3: Final Cleavage and Trityl Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the trityl group from asparagine, are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A standard cocktail for removing the Trt group is Reagent K:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 1%
-
Thioanisole or Dithiothreitol (DTT): 1.5% (Scavengers to protect sensitive residues).
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[3][4] Note that if the N-terminal residue is Asn(Trt), the cleavage time may need to be extended to ensure complete removal of the Trt group.[3][4][8]
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful incorporation of asparagine in Fmoc-SPPS is achievable with a proper understanding of its unique chemical challenges. While this compound is available, the use of the side-chain protected derivative, Fmoc-Asn(Trt)-OH , is the standard and highly recommended approach.[11] It effectively mitigates the risk of side-chain dehydration and overcomes solubility issues, leading to the synthesis of purer peptides at higher yields. Careful selection of coupling reagents and optimization of deprotection times for the Trt group are crucial for achieving high-quality synthetic peptides for research and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 5. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc-Asn(Trt)-OH [cem.com]
The Critical Role of Fmoc-Asn-OH in Peptide Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals, the precise assembly of peptides is paramount. Nα-Fmoc-L-asparagine (Fmoc-Asn-OH) is a fundamental building block in this process, yet its use presents unique challenges that necessitate a thorough understanding of its properties and handling. This technical guide provides an in-depth analysis of this compound, its physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS), with a focus on overcoming common hurdles to ensure the synthesis of high-purity peptides.
Core Properties of this compound
This compound is an L-asparagine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This temporary protecting group is central to the most widely used SPPS strategy due to its stability in acidic conditions and its lability to mild bases, typically piperidine.
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₈N₂O₅ | |
| Molecular Weight | 354.36 g/mol | |
| Appearance | White to off-white solid | MedChemExpress |
| Melting Point | ~190 °C (decomposition) | |
| Optical Activity [α]20/D | -13 ± 1° (c = 1% in DMF) | |
| Storage Temperature | 2-8°C |
The Asparagine Challenge in SPPS
The incorporation of asparagine residues into a growing peptide chain is notoriously challenging for two primary reasons:
-
Poor Solubility : Unprotected this compound exhibits very low solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). This can lead to incomplete dissolution and inefficient coupling reactions.
-
Side-Chain Dehydration : During the carboxyl group activation step, particularly when using carbodiimide reagents like DCC or DIC, the side-chain amide of asparagine can undergo dehydration. This irreversible side reaction forms a β-cyanoalanine residue, resulting in a significant and difficult-to-remove impurity (-18 Da from the target mass).[1]
To mitigate these issues, the standard and highly recommended practice is to use a derivative of this compound with a protecting group on the side-chain amide.
Side-Chain Protection: The Fmoc-Asn(Trt)-OH Solution
The most common and effective strategy to overcome the challenges of asparagine incorporation is the use of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) . The bulky trityl (Trt) group attached to the side-chain amide offers two critical advantages:
-
Prevents Dehydration : It sterically shields the amide group, effectively preventing the dehydration side reaction during activation.[2]
-
Enhances Solubility : Fmoc-Asn(Trt)-OH demonstrates significantly improved solubility in standard SPPS solvents compared to its unprotected counterpart, facilitating efficient and complete coupling.[3][4]
The Trityl group is acid-labile and is conveniently removed during the final cleavage step with trifluoroacetic acid (TFA), which releases the fully deprotected peptide from the solid support.[4]
| Derivative | Molecular Weight | Key Advantages | Considerations |
| This compound | 354.36 g/mol | Lower cost | Poor solubility in DMF/NMP; high risk of side-chain dehydration to nitrile.[1] |
| Fmoc-Asn(Trt)-OH | 596.67 g/mol | Excellent solubility; prevents dehydration; leads to purer peptides.[4] | Higher cost; cleavage may be slower if Asn(Trt) is the N-terminal residue.[4] |
| Fmoc-Asn(Dmcp)-OH | 436.50 g/mol | Superior solubility to Trt version; faster coupling and deprotection.[5] | A more specialized and potentially more expensive alternative. |
Experimental Protocols for Peptide Synthesis
The following section details the standardized protocols for incorporating an asparagine residue during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
General SPPS Workflow
SPPS is a cyclical process involving the sequential addition of amino acids to a growing chain anchored to a solid resin support. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Detailed Protocol: Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, liberating a free amine for the next coupling reaction.
-
Resin Washing : Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous step.
-
Deprotection Reaction : Treat the resin with a solution of 20% piperidine in DMF.[6] Allow the reaction to proceed for 5-20 minutes at room temperature. A second treatment may be performed to ensure complete removal.
-
Monitoring (Optional but Recommended) : The progress of the deprotection can be monitored quantitatively. The cleavage product, a dibenzofulvene-piperidine adduct, has a strong UV absorbance around 301 nm (molar extinction coefficient, ε ≈ 7800 M⁻¹cm⁻¹).[7][8] By measuring the absorbance of the collected filtrate, the loading of the resin can be confirmed.
-
Final Washing : Wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.
Detailed Protocol: Amino Acid Coupling
This step forms the peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-amino acid. The use of Fmoc-Asn(Trt)-OH is strongly recommended.
-
Prepare Coupling Solution : In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (typically 3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, HCTU; 1 equivalent to the amino acid) in DMF.[9][10] Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA; typically 2 equivalents relative to the amino acid) to the solution to begin the activation process.
-
Coupling Reaction : Add the activated amino acid solution to the washed, deprotected peptidyl-resin. Allow the reaction to proceed for 30-120 minutes at room temperature.
-
Monitoring (Optional) : A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.
-
Washing : Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Application Example: Arginine-Vasopressin (AVP) Signaling
Peptides synthesized using these methods often play critical roles in biological signaling. Arginine-vasopressin (AVP), a nonapeptide (Cys-Tyr-Phe-Gln-Asn -Cys-Pro-Arg-Gly-NH₂) containing asparagine, is a key hormone regulating water reabsorption in the kidneys. Its signaling pathway via the V2 receptor is a classic example of G-protein coupled receptor (GPCR) activation.
This pathway illustrates how a peptide containing a strategically placed asparagine residue, synthesized using the methods described, can initiate a complex downstream signaling cascade critical for physiological function.[11][12]
Conclusion
While this compound is an essential reagent, its successful use in SPPS hinges on mitigating the inherent challenges of low solubility and side-chain dehydration. The adoption of side-chain protected derivatives, particularly Fmoc-Asn(Trt)-OH, is the industry-standard solution, leading to significantly higher purity and yield of the final peptide product. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate asparagine into complex peptide sequences for applications ranging from basic research to therapeutic drug development.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. TPC - Vasopressin and vasopressin receptors [turkupetcentre.net]
A Technical Guide to Fmoc-Asn-OH in Peptide Chemistry: Strategies for Seamless Asparagine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Asparagine, a seemingly simple amino acid, often presents significant challenges in solid-phase peptide synthesis (SPPS). The use of its Nα-Fmoc protected form, Fmoc-Asn-OH, requires careful consideration to mitigate side reactions and overcome solubility issues. This technical guide provides an in-depth analysis of this compound, focusing on the strategic advantages of its side-chain protected counterpart, Fmoc-Asn(Trt)-OH, to ensure the successful synthesis of asparagine-containing peptides.
The Challenge of Asparagine Incorporation in SPPS
The primary obstacle in incorporating asparagine into a peptide sequence is the propensity of its side-chain amide to undergo undesirable reactions during the activation step of SPPS. This can lead to the formation of byproducts that are difficult to separate from the target peptide, ultimately impacting yield and purity.
Two major challenges associated with the use of unprotected this compound are:
-
Side-Chain Dehydration: During carboxyl group activation, particularly with carbodiimide-based reagents like DCC or DIC, the side-chain amide of asparagine can be dehydrated to form a β-cyanoalanine residue. This results in a significant impurity with a mass difference of -18 Da from the desired peptide.[1][2][3]
-
Poor Solubility and Aggregation: this compound exhibits low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][5][6] This poor solubility can lead to aggregation of the growing peptide chain, hindering coupling efficiency and subsequent deprotection steps, especially in asparagine-rich sequences.[7] Peptides containing asparagine repeats have a high propensity for β-turn formation, which can contribute to aggregation.[8]
To address these challenges, the use of a side-chain protecting group is highly recommended. The most widely adopted strategy in Fmoc-based SPPS is the use of the trityl (Trt) group.[9]
Fmoc-Asn(Trt)-OH: The Solution for Efficient Asparagine Coupling
Fmoc-Asn(Trt)-OH, or N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-trityl-L-asparagine, is the preferred derivative for incorporating asparagine in SPPS. The bulky trityl group on the side-chain amide offers two key advantages:
-
Prevention of Dehydration: The trityl group sterically shields the side-chain amide, effectively preventing the dehydration reaction that leads to nitrile formation.[1][4][5][10] This results in significantly purer peptides and higher yields.[1]
-
Enhanced Solubility: Fmoc-Asn(Trt)-OH dissolves readily in standard peptide synthesis solvents, ensuring homogeneous reaction conditions and efficient coupling.[4][5][6][10]
The trityl group is labile to standard acid cleavage conditions, typically being removed by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[4][5]
Quantitative Data: A Comparative Overview
The following tables summarize the key properties and performance of unprotected this compound versus side-chain protected Fmoc-Asn(Trt)-OH.
| Property | This compound | Fmoc-Asn(Trt)-OH | References |
| Molecular Formula | C19H18N2O5 | C38H32N2O5 | [10][11] |
| Molecular Weight | 354.36 g/mol | 596.67 g/mol | [11] |
| Appearance | White to off-white solid | White to slight yellow powder | [11] |
| Melting Point | 175-190 °C | 201-204 °C | [12] |
Table 1: Physical and Chemical Properties
| Parameter | This compound | Fmoc-Asn(Trt)-OH | References |
| Solubility in DMF/NMP | Poor/Somewhat soluble | Readily soluble | [4][5][6] |
| Risk of Dehydration | High (especially with carbodiimides) | Minimal | [1][2][3] |
| Coupling Efficiency | Slower and potentially incomplete | Rapid and efficient | [2] |
| Resulting Peptide Purity | Lower due to side reactions | Significantly higher | [4] |
Table 2: Performance in Solid-Phase Peptide Synthesis
Experimental Protocols
Coupling of Fmoc-Asn(Trt)-OH
This protocol outlines a standard procedure for coupling Fmoc-Asn(Trt)-OH to a resin-bound peptide using an automated peptide synthesizer.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Resin with N-terminal deprotected amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
SPPS grade DMF or NMP
-
DCM (for washing)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the growing peptide chain. A typical protocol involves two treatments: one for 3 minutes and a second for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and the base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin (Kaiser) test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a base can be performed.
-
Proceed to the next cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Deprotection of the Trityl Group and Peptide Cleavage
The trityl group is removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 1-3 hours at room temperature. If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to 2 hours to ensure complete deprotection.[4][5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes and Structures
Diagrams created using Graphviz (DOT language) illustrate the chemical structures and workflows discussed.
Caption: Chemical structures of this compound and Fmoc-Asn(Trt)-OH.
Caption: Standard SPPS workflow for incorporating Fmoc-Asn(Trt)-OH.
Caption: Prevention of asparagine side-chain dehydration using a trityl protecting group.
Overcoming Aggregation: The Role of Pseudoproline Dipeptides
For particularly long or aggregation-prone sequences, even the use of Fmoc-Asn(Trt)-OH may not be sufficient to prevent aggregation. In such cases, the incorporation of pseudoproline dipeptides can be a powerful strategy.[13] These dipeptides, derived from serine or threonine, introduce a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[14][15] The use of pseudoproline dipeptides can significantly improve coupling efficiency and overall synthesis yield.[13][14]
Conclusion
While the incorporation of asparagine in SPPS presents challenges, these can be effectively overcome through the strategic use of side-chain protection. Fmoc-Asn(Trt)-OH is an indispensable tool for peptide chemists, offering enhanced solubility and robust protection against side-chain dehydration. By understanding the underlying chemistry and employing the appropriate building blocks and protocols, researchers, scientists, and drug development professionals can confidently and efficiently synthesize high-purity asparagine-containing peptides for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. nbinno.com [nbinno.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 13. chempep.com [chempep.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group has established itself as the preeminent Nα-amino protecting group for solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread adoption is a testament to its unique chemical properties that allow for a robust and versatile orthogonal protection strategy.[4][5] This technical guide provides an in-depth exploration of the Fmoc group's role, from its fundamental chemistry to detailed experimental protocols and quantitative performance data, empowering researchers to optimize their peptide synthesis endeavors.
The Chemistry of the Fmoc Group: A Foundation of Mild Orthogonality
The Fmoc group is a base-labile protecting group, a characteristic that forms the bedrock of its utility in SPPS.[4][6] Unlike the acid-labile Boc (tert-butyloxycarbonyl) group, which requires repeated treatments with strong acid for deprotection, the Fmoc group is cleaved under mild basic conditions.[7][8] This orthogonality is crucial as it allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the iterative Nα-deprotection steps and are only removed during the final cleavage of the peptide from the resin.[5][9]
The structure of the Fmoc group, with its planar fluorenyl ring system, is key to its function. The electron-withdrawing nature of the fluorenyl ring acidifies the proton on the β-carbon, facilitating its abstraction by a mild base.[4][10]
The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination
The removal of the Fmoc group proceeds via a β-elimination mechanism.[11][12] This process is typically initiated by a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][13]
The deprotection occurs in two main steps:
-
Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[4][11]
-
β-Elimination: This leads to the formation of a highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which liberates the free amine of the N-terminal amino acid.[11][12]
The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions. However, the secondary amine used for deprotection, such as piperidine, efficiently traps the DBF to form a stable adduct, preventing its interference with the newly liberated N-terminus of the peptide chain.[13]
Figure 1: Mechanism of Fmoc deprotection by a secondary amine base.
Advantages of the Fmoc Group in Peptide Synthesis
The preference for Fmoc chemistry in modern peptide synthesis stems from several key advantages over the traditional Boc method:[2][8]
-
Milder Deprotection Conditions: The use of a mild base like piperidine for deprotection avoids the repetitive use of strong acids (e.g., trifluoroacetic acid - TFA) required in Boc chemistry. This minimizes the risk of side-chain protecting group cleavage and degradation of the peptide-resin linkage during synthesis.[13]
-
Orthogonality: The base-lability of the Fmoc group and the acid-lability of the side-chain protecting groups provide a truly orthogonal system. This allows for the selective deprotection of the Nα-amino group without affecting the side chains.[2][5]
-
Compatibility with Sensitive Residues: The milder conditions are particularly beneficial for the synthesis of peptides containing sensitive amino acids that are prone to degradation under acidic conditions.
-
Real-time Monitoring: The dibenzofulvene byproduct of Fmoc deprotection has a strong UV absorbance, which can be used to monitor the completion of the deprotection reaction in real-time.[3]
-
Versatility: Fmoc chemistry is compatible with a wide range of resins, coupling reagents, and modified amino acids, making it suitable for the synthesis of complex peptides, including those with post-translational modifications.[5][13]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time. The following tables summarize quantitative data from comparative studies of different deprotection reagents.
Table 1: Comparison of Fmoc Deprotection Reagents - Yield and Purity
| Deprotection Reagent | Concentration | Peptide Sequence | Crude Yield (%) | Purity (%) | Reference(s) |
| Piperidine (PP) | 20% in DMF | NBC155 | 85 | 80 | [11] |
| 4-Methylpiperidine (4MP) | 20% in DMF | NBC155 | 82 | 78 | [11] |
| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | NBC155 | 80 | 75 | [11] |
| Piperidine (PP) | 20% in DMF | NBC759 | 90 | 85 | [11] |
| 4-Methylpiperidine (4MP) | 20% in DMF | NBC759 | 88 | 83 | [11] |
| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | NBC759 | 85 | 80 | [11] |
| Piperidine (PP) | 20% in DMF | NBC1951 | 78 | 70 | [11] |
| 4-Methylpiperidine (4MP) | 20% in DMF | NBC1951 | 75 | 68 | [11] |
| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | NBC1951 | 72 | 65 | [11] |
| 5% Piperazine + 2% DBU | in DMF | Difficult Sequences | - | Improved | [14][15] |
Note: Yield and purity are sequence-dependent. Values in bold indicate the highest reported for that peptide.
Table 2: Deprotection Kinetics of Different Reagents
| Reagent Combination | Half-life (t₁/₂) of Fmoc Removal | Reference(s) |
| 20% Piperidine in DMF | 7 seconds | [1] |
| 5% Piperazine in DMF | - (slower than piperidine) | [14] |
| 5% Piperazine + 0.5% DBU in DMF | 12 seconds | [1] |
| 5% Piperazine + 1% DBU in DMF | 7 seconds | [1] |
Experimental Protocols for Fmoc-Based Solid-Phase Peptide Synthesis
The following protocols provide a detailed methodology for the key steps in manual Fmoc-SPPS.
Resin Swelling
Objective: To swell the resin in an appropriate solvent to allow for efficient diffusion of reagents.
Methodology:
-
Place the desired amount of resin (e.g., 100-500 mg) in a suitable reaction vessel (e.g., a fritted glass funnel).
-
Add a sufficient volume of DMF (N,N-dimethylformamide) to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., bubbling with nitrogen or gentle shaking).[7]
-
After swelling, drain the DMF.
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Methodology:
-
To the swollen and drained resin, add a solution of 20% (v/v) piperidine in DMF.[7][16] Use enough solution to fully suspend the resin.
-
Agitate the mixture for an initial 1-3 minutes and drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Continue to agitate for an additional 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain.
Methodology:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids or "difficult" sequences.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) and then DMF again (2-3 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups.
Methodology:
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DMF and then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition of the cocktail may vary depending on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Visualizing the Fmoc-SPPS Workflow
The iterative nature of Fmoc-SPPS can be visualized as a cyclical process.
Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.
Conclusion: The Enduring Legacy of the Fmoc Group
The 9-fluorenylmethoxycarbonyl protecting group has revolutionized the field of peptide synthesis, enabling the routine and automated synthesis of complex peptides that were once formidable targets. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and overall versatility have solidified its position as the cornerstone of modern solid-phase peptide synthesis. A thorough understanding of its chemistry, reaction kinetics, and the practical aspects of its application, as detailed in this guide, is paramount for researchers, scientists, and drug development professionals seeking to harness the full potential of this indispensable tool in their pursuit of novel peptide-based therapeutics and research agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. genscript.com [genscript.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csbiochina.com [csbiochina.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
A Comprehensive Technical Guide to Fmoc-Asn-OH for Researchers and Drug Development Professionals
Introduction: Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine (Fmoc-Asn-OH) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of the polar, hydrophilic amino acid asparagine into synthetic peptides. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, detailed experimental protocols for its use in SPPS, and a discussion of the crucial role of asparagine in cellular signaling pathways.
This compound: Chemical Properties and Supplier Information
The accurate identification and sourcing of high-purity this compound are fundamental to the success of peptide synthesis. The Chemical Abstracts Service (CAS) number for this compound is 71989-16-7 .
A variety of chemical suppliers offer this compound and its derivatives. For researchers, it is crucial to consider not only the purity of the compound but also the availability of derivatives with side-chain protection, which can be essential for mitigating side reactions during synthesis.
| Supplier | Product Name | Catalog Number (Example) | Purity | Notes |
| Sigma-Aldrich (Merck) | This compound | 47617 | ≥96.0% | Also offers Fmoc-Asn(Trt)-OH (≥97.0%) and Fmoc-Asn(Mmt)-OH.[1] |
| MedChemExpress | This compound | HY-W009085 | 99.19% | Provides detailed solubility and storage information.[2] |
| Advanced ChemTech | Fmoc-Asn(Trt)-OH | FN2152 | High Purity | Emphasizes the improved solubility and prevention of side reactions with the Trt-protected version.[3][4] |
| Aapptec Peptides | This compound | AFN101 | Not specified | Also provides the Trt-protected derivative.[5] |
| CEM Corporation | Fmoc-Asn(Trt)-OH | A003-B24_5 | ≥ 99.0% | Tested in their own peptide synthesis laboratory.[6] |
Experimental Protocols: Incorporation of Asparagine in SPPS
The incorporation of asparagine into a peptide sequence using this compound requires careful consideration of the potential for a significant side reaction: the dehydration of the side-chain amide.
Side Reaction: Asparagine Side Chain Dehydration
During the activation of the carboxylic acid of this compound, particularly with carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the side-chain amide can undergo irreversible dehydration to form a β-cyanoalanine residue.[7][8] This results in a peptide impurity with a mass difference of -18 Da (loss of a water molecule), which can be difficult to separate and may alter the biological activity of the final peptide.[7]
// Styling FmocAsnOH [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActivatedEster [fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DehydratedProduct [fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; } dot Figure 1: Dehydration of this compound side chain during activation.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH (Recommended)
To prevent the dehydration side reaction and improve solubility, the use of this compound with a trityl (Trt) protecting group on the side chain is strongly recommended.[3][4][9][10] Fmoc-Asn(Trt)-OH is readily soluble in standard peptide synthesis solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][4][9]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HBTU/HATU in DMF. Add DIPEA to the solution.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.[7]
Protocol 2: Coupling of Unprotected this compound (Use with Caution)
While not recommended, if unprotected this compound must be used, the choice of coupling reagents is critical to minimize dehydration. The use of carbodiimides should be approached with extreme caution.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HOBt (Hydroxybenzotriazole) (3 equivalents)
-
DIC (Diisopropylcarbodiimide) (3 equivalents)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound and HOBt in DMF.[7]
-
Activation and Coupling: Add DIC to the amino acid solution and immediately transfer the mixture to the deprotected resin.[7]
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[7]
-
Washing and Monitoring: Wash the resin with DMF and Dichloromethane (DCM). Monitor the reaction completion using a Kaiser test.[7]
Role of Asparagine in Cellular Signaling
Asparagine is not merely a building block for proteins; it also plays a significant role as a signaling molecule, particularly in the context of nutrient availability and cellular stress.
Recent research has highlighted asparagine as a key signal for glutamine sufficiency.[11][12][13] The synthesis of asparagine from aspartate and glutamine is catalyzed by asparagine synthetase (ASNS).[11][12] This process positions ASNS as a sensor for the availability of these crucial precursors.
// Styling CellGrowth [fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } dot Figure 2: The role of asparagine as a signaling molecule.
When intracellular glutamine levels are sufficient, ASNS produces asparagine, which in turn acts as a second messenger.[11][12] Elevated asparagine levels have been shown to:
-
Activate mTORC1 Signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation. Asparagine availability is crucial for its activation.[14]
-
Suppress ATF4 Activation: Activating Transcription Factor 4 (ATF4) is a key component of the integrated stress response. Depletion of asparagine leads to the activation of ATF4, which can induce apoptosis. Conversely, sufficient asparagine levels suppress ATF4 activation, thereby promoting cell survival.[14]
This signaling axis underscores the importance of maintaining asparagine homeostasis for cellular function and survival, making it a topic of significant interest in cancer research and drug development. The inhibition of asparagine synthesis is being explored as a potential therapeutic strategy for certain types of cancer.[15]
References
- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Asn(Trt)-OH [cem.com]
- 7. benchchem.com [benchchem.com]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. biorxiv.org [biorxiv.org]
- 15. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Utilization of Fmoc-Asn-OH in Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, is the most widely adopted method due to its milder reaction conditions compared to the Boc/Bzl approach.[1][2][] While this methodology has streamlined the synthesis of a vast array of peptides, the incorporation of certain amino acids presents unique challenges. Asparagine (Asn) is a notable example, where the use of its unprotected form, Fmoc-Asn-OH, is fraught with difficulties that can compromise the efficiency of the synthesis and the purity of the final product.
This technical guide provides an in-depth analysis of the core principles governing the use of asparagine in Fmoc-SPPS. It focuses on the critical comparison between unprotected this compound and its side-chain protected counterpart, Fmoc-Asn(Trt)-OH, offering detailed protocols and quantitative data to inform best practices in peptide synthesis.
Core Principles: The Case for Side-Chain Protection of Asparagine
The successful incorporation of amino acids in SPPS relies on a delicate balance of solubility, reactivity, and the prevention of side reactions.[4] Unprotected this compound fails on several of these fronts, making its use highly problematic. The standard and recommended solution is the use of Fmoc-Asn(Trt)-OH, where the side-chain amide is protected by a bulky, acid-labile trityl (Trt) group.[2]
Key Challenges of Unprotected this compound
-
Poor Solubility: this compound exhibits very low solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6][7] This poor solubility prevents the formation of a homogeneous reaction mixture, leading to inefficient and incomplete coupling reactions. While some strategies have explored pentafluorophenyl esters to increase solubility, these are not universally effective.[7]
-
Side-Chain Dehydration: The most significant chemical side reaction associated with unprotected asparagine is the dehydration of its primary amide side chain during the carboxyl activation step.[5][8][9] This reaction is particularly prevalent when using carbodiimide-based activators (e.g., DCC, DIC). The dehydration converts the asparagine residue into a β-cyano-alanine residue, an irreversible modification that is difficult to separate from the target peptide and results in a failed synthesis.[8][10][11]
Fmoc-Asn(Trt)-OH as the Superior Alternative
The introduction of the trityl (Trt) protecting group on the side-chain amide of asparagine resolves the primary issues associated with the unprotected form.
-
Enhanced Solubility: Fmoc-Asn(Trt)-OH is readily soluble in all common SPPS solvents, ensuring efficient and reliable coupling kinetics.[5][6][12]
-
Prevention of Dehydration: The bulky trityl group provides steric hindrance that effectively shields the side-chain amide, preventing the dehydration side reaction during activation.[5][6][8][13]
-
Orthogonality: The Trt group is highly acid-labile and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups (e.g., tBu, Pbf).[6][13] This maintains the orthogonal protection scheme essential for Fmoc-SPPS.[1]
Data Presentation: Comparative Analysis
The quantitative and qualitative differences between unprotected and protected Fmoc-Asn are summarized below for clarity and easy comparison.
Table 1: Physical and Chemical Properties of this compound vs. Fmoc-Asn(Trt)-OH
| Property | This compound | Fmoc-Asn(Trt)-OH | References |
| Molecular Weight ( g/mol ) | ~354.4 | ~596.7 | [14][15] |
| Solubility in DMF/NMP | Poorly soluble; a 0.2M solution is difficult to achieve and may precipitate upon activation. | Readily soluble in all standard peptide synthesis reagents. | [][5][6][7] |
| Primary Side Reaction | Side-chain dehydration to β-cyano-alanine during activation. | None; Trt group prevents dehydration. | [5][6][8] |
| Recommended Use | Not recommended for standard SPPS. | Standard reagent for incorporating Asn in Fmoc-SPPS. | [2][16] |
Table 2: Key Side Reactions and Prevention Strategies in Fmoc-SPPS
| Side Reaction | Description | Primarily Affects | Prevention Strategy | References |
| Side-Chain Dehydration | Loss of water from the side-chain amide during activation to form a nitrile. | Unprotected Asn, Gln | Use side-chain protected derivatives (e.g., Fmoc-Asn(Trt)-OH). | [5][6][8] |
| Aspartimide Formation | Base-catalyzed cyclization of the peptide backbone at an Asp residue, leading to α/β peptide mixtures and racemization. | Aspartic Acid (Asp), especially in Asp-Gly or Asp-Asn sequences. | Use of optimized protecting groups (e.g., Fmoc-Asp(OMpe)-OH), or addition of an acid like formic acid to the piperidine deprotection solution. | [17][18][19][20] |
| Aggregation | Inter- or intra-chain hydrogen bonding of growing peptide chains, leading to poor solvation and incomplete reactions. | Hydrophobic or "difficult" sequences. | Use of pseudoproline dipeptides, chaotropic salts, or elevated temperatures. | [21] |
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical principles and experimental processes involved.
Caption: Comparison of unprotected and Trt-protected Fmoc-Asparagine.
Caption: Dehydration side reaction of unprotected this compound during activation.
Caption: Standard Fmoc-SPPS cycle for coupling Fmoc-Asn(Trt)-OH.
Experimental Protocols
The following protocols provide standardized procedures for the efficient incorporation of Fmoc-Asn(Trt)-OH in SPPS.
Protocol 1: Automated SPPS Coupling of Fmoc-Asn(Trt)-OH
This protocol is suitable for most automated microwave or non-microwave peptide synthesizers. Reagent equivalents are based on the initial resin loading.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical protocol is a single 5-10 minute treatment or two shorter treatments (e.g., 1 min + 7 min).[22]
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove piperidine and the Fmoc-adduct.
-
Coupling Reaction:
-
Prepare the activation solution: Dissolve Fmoc-Asn(Trt)-OH (4-5 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8-10 eq.) to the amino acid solution and pre-activate for 1-5 minutes.[14][23]
-
Add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature, or as per the synthesizer's standard protocol. Microwave-assisted synthesizers may complete coupling in 5-10 minutes.[24]
-
-
Washing: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
Cycle Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Final Cleavage and Trityl Group Deprotection
This procedure is performed after the full peptide sequence has been assembled.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 94%
-
Phenol: 2%
-
Water: 2%
-
Thioanisole: 2%
-
(Note: Scavengers are crucial to capture the reactive trityl cations and other byproducts generated during cleavage).
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and re-centrifuge.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
While the incorporation of asparagine into peptide sequences is essential, the use of unprotected this compound presents significant obstacles, primarily due to poor solubility and the high risk of side-chain dehydration. These challenges lead to lower yields and introduce impurities that are difficult to remove. The use of side-chain protected Fmoc-Asn(Trt)-OH is the universally accepted best practice.[2][16] Its excellent solubility and the stability of the trityl group under coupling conditions ensure high coupling efficiency and prevent the formation of deleterious side products.[5][6][12] By adhering to the principles and protocols outlined in this guide, researchers can reliably and efficiently synthesize high-purity asparagine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc-Asn(Trt)-OH | C38H32N2O5 | CID 640248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.iris-biotech.de [media.iris-biotech.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. chempep.com [chempep.com]
- 24. rsc.org [rsc.org]
A Comprehensive Technical Guide to Utilizing Fmoc-Asn-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise assembly of peptides is paramount. Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone of this field. However, the incorporation of certain amino acids presents unique challenges. Asparagine (Asn), with its amide-containing side chain, is a notable example. This guide provides an in-depth analysis of Fmoc-Asn-OH, offering insights into its properties, common pitfalls associated with its use, and strategies to ensure successful incorporation into peptide sequences. A key focus will be the comparison with its side-chain protected counterpart, Fmoc-Asn(Trt)-OH.
The Asparagine Challenge in Fmoc SPPS
The primary difficulties encountered when using this compound in peptide synthesis stem from its side-chain amide group. These challenges include poor solubility and the propensity for undesirable side reactions under standard SPPS conditions.
Poor Solubility: this compound exhibits low solubility in common SPPS solvents such as dimethylformamide (DMF).[1] This can hinder the efficiency of coupling reactions, leading to incomplete incorporation of the asparagine residue and truncated peptide sequences.
Side Reactions: Two major side reactions plague the use of unprotected this compound:
-
Aspartimide Formation: During the basic conditions of the Fmoc-deprotection step (typically with piperidine), the peptide backbone nitrogen can attack the side-chain carbonyl of a preceding aspartic acid (Asp) or asparagine residue, leading to the formation of a five-membered ring intermediate known as an aspartimide.[2][3] This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can react with piperidine to form piperidide adducts.[2] This side reaction is a significant concern as it introduces impurities that are often difficult to separate from the target peptide.[2]
-
Side-Chain Dehydration: During the activation of the carboxylic acid of this compound for coupling, particularly with carbodiimide reagents like DCC, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[4] This modification alters the structure and potentially the function of the final peptide.
To mitigate these issues, the use of a side-chain protecting group for asparagine is highly recommended. The most common choice is the triphenylmethyl (Trityl, Trt) group, leading to the use of Fmoc-Asn(Trt)-OH.
Comparative Analysis: this compound vs. Fmoc-Asn(Trt)-OH
The introduction of the trityl protecting group on the side-chain amide of asparagine offers significant advantages over the unprotected form.
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Side-Chain Protection | None | Trityl (Trt) group |
| Solubility | Poorly soluble in DMF.[1] | Readily dissolves in standard peptide synthesis reagents.[1] |
| Side Reactions | Prone to side-chain dehydration to β-cyanoalanine during activation.[4] | The Trt group prevents dehydration of the side-chain amide. |
| Coupling Efficiency | Slower coupling reactions.[4] | Faster and more efficient coupling.[4] |
| Peptide Purity | Can lead to heterogeneous peptide products due to side reactions.[4] | Results in significantly purer peptides. |
| Deprotection | N/A | The Trityl group is cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin. |
The use of Fmoc-Asn(Trt)-OH is the standard and recommended practice in modern Fmoc-based solid-phase peptide synthesis to ensure higher purity and yield of the target peptide.[5][6]
Experimental Protocols
General Fmoc-SPPS Cycle
The following is a generalized protocol for the manual solid-phase synthesis of a peptide on a resin support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour.[7]
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[6][7]
-
Agitate for an initial 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activator base (e.g., N,N-Diisopropylethylamine - DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Wash the resin with DMF (3-5 times).
4. Monitoring the Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result indicates complete coupling.
5. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[7]
This cycle is repeated for each amino acid in the peptide sequence.
Recommended Protocol for Incorporating Asparagine using Fmoc-Asn(Trt)-OH
When incorporating asparagine, it is highly recommended to use Fmoc-Asn(Trt)-OH.
Coupling Step:
-
Reagents:
-
Fmoc-Asn(Trt)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Activator base (e.g., DIPEA) (6-10 equivalents)
-
Solvent: DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and the coupling reagent in DMF.
-
Add the activator base to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm complete coupling.
-
Final Cleavage and Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to quench reactive cations generated during deprotection. A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes in Peptide Synthesis
General Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Aspartimide Formation Side Reaction
Caption: The mechanism of aspartimide formation from an aspartic acid residue.
Dehydration of Asparagine Side Chain
Caption: Dehydration of the asparagine side chain to form β-cyanoalanine.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of Asn | Poor solubility of this compound; Steric hindrance. | Use Fmoc-Asn(Trt)-OH for improved solubility and coupling efficiency.[1] Increase coupling time or perform a double coupling. |
| Presence of Impurities with Similar Mass | Aspartimide formation leading to α- and β-aspartyl peptides. | Use Fmoc-Asn(Trt)-OH to protect the side chain.[6] Use milder basic conditions for Fmoc deprotection if possible. |
| Unexpected Mass Loss of 18 Da | Dehydration of the asparagine side chain. | Avoid carbodiimide activators like DCC for unprotected Asn. Use Fmoc-Asn(Trt)-OH.[4] |
By understanding the underlying chemistry and potential pitfalls associated with the incorporation of asparagine, and by employing the appropriate protective group strategy, researchers can confidently and successfully synthesize complex asparagine-containing peptides. The use of Fmoc-Asn(Trt)-OH is a critical tool in achieving high-purity, high-yield peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
A Comprehensive Technical Guide to the Safe Handling of Fmoc-Asn-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and detailed handling protocols for Fmoc-Asn-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This document also addresses the often-used trityl-protected form, Fmoc-Asn(Trt)-OH, and outlines its advantages in peptide synthesis.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Understanding its physical and chemical properties is the first step toward safe handling.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [2] |
| Molecular Weight | 354.36 g/mol | [2] |
| CAS Number | 71989-16-7 | [3] |
| EC Number | 276-252-2 | [3] |
| Melting Point | ~190 °C (decomposes) | |
| Solubility | Slightly soluble in water. Soluble in DMSO and DMF. | [1][3] |
| Storage Temperature | 2-8°C | [4] |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to handle all chemicals with caution.[3][5] The primary risks associated with this compound powder are mechanical irritation and potential hazards from dust inhalation.
GHS Hazard Information for the related compound Fmoc-Asn(Trt)-OH:
| Pictogram | Hazard Class and Category | Hazard Statement |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects.[6] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound powder to minimize exposure.
| PPE | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask should be used when handling large quantities or when dust generation is likely.[4][6] |
| Body Protection | A laboratory coat should be worn. |
Safe Handling Workflow
The following diagram outlines the standard workflow for the safe handling of this compound powder in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Asn-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing asparagine, utilizing the Fmoc-Asn(Trt)-OH derivative. The incorporation of asparagine into a peptide sequence presents unique challenges, primarily the potential for side-chain dehydration and aspartimide formation.[1][2] The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is a critical strategy to mitigate these side reactions and ensure the synthesis of the target peptide with high purity.[1][3]
Key Challenges in Asparagine Incorporation
Two primary side reactions can occur during the SPPS of asparagine-containing peptides:
-
Dehydration of the Side-Chain Amide: Under certain coupling conditions, particularly with carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC), the asparagine side-chain amide can undergo dehydration to form a β-cyanoalanine residue.[1] This results in a mass loss of 18 Da in the final peptide.[1]
-
Aspartimide Formation: This intramolecular cyclization reaction is prone to occur at Asp-Xaa sequences (where Xaa is a small amino acid like Gly, Ser, or Asn) under both acidic and basic conditions.[4][5] It can lead to the formation of a mixture of α- and β-peptides, as well as piperidide adducts if piperidine is used for Fmoc deprotection.[4]
The use of a bulky side-chain protecting group, such as the trityl group, on the asparagine residue [Fmoc-Asn(Trt)-OH] effectively prevents these side reactions by sterically hindering the side-chain amide.[1][3]
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of a generic peptide containing an asparagine residue on a Rink Amide resin. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Methanol (MeOH)
Table 1: Reagent and Solution Preparation
| Reagent/Solution | Preparation |
| Deprotection Solution | 20% (v/v) Piperidine in DMF |
| Coupling Activator | 0.5 M HATU in DMF |
| Base for Coupling | 2 M DIPEA in DMF |
| Capping Solution A | Acetic Anhydride/DIPEA/DMF (1:1:3 v/v/v) |
| Capping Solution B | 10% (w/v) N-methylimidazole in DMF |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v) |
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[6]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Incorporation of Fmoc-Asn(Trt)-OH):
-
Dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Table 2: Summary of SPPS Cycle Parameters
| Step | Reagent/Solvent | Volume | Duration | Repetitions |
| Resin Swelling | DMF | To cover resin | ≥ 30 min | 1 |
| Fmoc Deprotection | 20% Piperidine/DMF | 10 mL/g resin | 3 min | 1 |
| 20% Piperidine/DMF | 10 mL/g resin | 10 min | 1 | |
| Washing | DMF | 10 mL/g resin | 1 min | 5 |
| DCM | 10 mL/g resin | 1 min | 3 | |
| Amino Acid Coupling | Fmoc-AA/HATU/DIPEA in DMF | To cover resin | 1-2 hours | 1 |
| Washing | DMF | 10 mL/g resin | 1 min | 5 |
| DCM | 10 mL/g resin | 1 min | 3 | |
| Final Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | 10 mL/g resin | 2-3 hours | 1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Fmoc-Asn-OH Activation with DCC/HOBt in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation and coupling of Fmoc-Asn-OH in solid-phase peptide synthesis (SPPS) using the N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) reagent system. The following sections outline the challenges associated with asparagine coupling, comparative data on coupling strategies, detailed experimental procedures, and the underlying chemical mechanisms.
Introduction: The Challenge of Incorporating Asparagine
The incorporation of asparagine (Asn) residues into peptide sequences during Fmoc-based solid-phase peptide synthesis (SPPS) presents a notable challenge. The primary issue is the dehydration of the side-chain amide group during the carboxyl activation step required for peptide bond formation. This dehydration leads to the formation of a β-cyanoalanine residue, an impurity that can be difficult to remove and can compromise the integrity of the final peptide.
The use of activation reagents like N,N'-dicyclohexylcarbodiimide (DCC) can promote this unwanted side reaction.[1] To mitigate this, two main strategies are employed: the use of coupling additives such as 1-hydroxybenzotriazole (HOBt) to form a more stable activated intermediate, and the protection of the asparagine side-chain amide with a protecting group, most commonly the trityl (Trt) group. While the DCC/HOBt method can provide high coupling efficiency, the use of a side-chain protected derivative like Fmoc-Asn(Trt)-OH is often recommended to minimize the risk of nitrile formation and ensure higher purity of the crude peptide.[2]
Data Presentation: Comparative Analysis of Asparagine Coupling Strategies
The choice of asparagine derivative and coupling method significantly impacts the efficiency and purity of the synthesized peptide. The following tables summarize the performance of unprotected this compound versus side-chain protected Fmoc-Asn(Trt)-OH when coupled with DCC/HOBt, as well as a comparison with alternative coupling reagents.
| Parameter | This compound with DCC/HOBt | Fmoc-Asn(Trt)-OH with DCC/HOBt | Reference |
| Coupling Yield | 98-99% | >99% | [3] |
| Nitrile Formation | Low but detectable levels | Avoided | [1][3] |
| Solubility in DMF | Poor | Good | [2] |
| Coupling Rate | Slower | Faster | [1] |
| Coupling Reagent | Key Advantages | Potential Disadvantages with this compound |
| DCC/HOBt | Cost-effective, well-established. | Risk of nitrile formation, formation of insoluble DCU byproduct.[1][4] |
| DIC/HOBt | Similar to DCC/HOBt, but the diisopropylurea byproduct is more soluble.[5] | Risk of nitrile formation remains. |
| HBTU/HATU | High coupling efficiency, fast reaction times. | Higher cost, potential for racemization with some amino acids.[4] |
| BOP/PyBOP | High coupling efficiency, low racemization. | Higher cost, stricter handling conditions may be required. |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a peptide containing an asparagine residue using this compound and DCC/HOBt activation.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to remove residual piperidine.
Protocol 3: this compound Coupling with DCC/HOBt
-
In a separate reaction vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add the dissolved this compound/HOBt solution to the deprotected resin.
-
In a separate vial, dissolve 3 equivalents of DCC in DMF or DCM.
-
Add the DCC solution to the resin mixture.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (the beads remain colorless or slightly yellow) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 4: Peptide Cleavage and Precipitation
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 5: Analysis of Crude Peptide
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the desired peptide and any potential side-products (such as the nitrile-containing peptide) by mass spectrometry (MS).
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways involved in the this compound activation and coupling process.
Caption: DCC/HOBt activation and coupling of this compound.
Caption: Dehydration side reaction of the activated asparagine.
Caption: General workflow for solid-phase peptide synthesis.
References
Application Notes and Protocols for BOP Reagent in Fmoc-Asn-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry presents a significant challenge due to the propensity of the side-chain amide to undergo dehydration. This side reaction, occurring during the carboxyl group activation step, leads to the formation of a β-cyanoalanine residue, resulting in a difficult-to-remove impurity and reduced yield of the target peptide. The choice of coupling reagent is therefore critical to mitigate this issue.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a powerful phosphonium-based coupling reagent that has been widely used in peptide synthesis.[1][2] While effective for many amino acids, its application with unprotected Fmoc-Asn-OH requires careful consideration due to the risk of side-chain dehydration.[1] The use of side-chain protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, in conjunction with BOP reagent is the recommended strategy to ensure high coupling efficiency and peptide purity.[1][3][4]
These application notes provide a comprehensive overview of the use of BOP reagent for the coupling of both unprotected and side-chain protected this compound, with a focus on protocols that minimize side reactions and maximize yield.
The Challenge: Side-Chain Dehydration of Asparagine
During the activation of the C-terminal carboxyl group of this compound, the side-chain amide can participate in an intramolecular reaction, leading to the formation of a nitrile. This irreversible side reaction is a major source of impurity in peptides containing asparagine.
Reaction Scheme:
This compound --(BOP, Base)--> [Activated Intermediate] --> Fmoc-β-cyanoalanine
The resulting β-cyanoalanine-containing peptide is difficult to separate from the desired product due to similar physicochemical properties.
The Solution: Side-Chain Protection
To prevent the dehydration of the asparagine side chain, a protecting group is installed on the amide nitrogen. The trityl (Trt) group is the most commonly used protecting group for this purpose due to its steric bulk, which effectively shields the amide from participating in side reactions, and its lability under standard acidic cleavage conditions.[4] Other protecting groups such as 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) have also been successfully employed.[1]
The use of Fmoc-Asn(Trt)-OH with BOP reagent results in rapid and clean coupling, yielding a homogeneous peptide product without the formation of the nitrile side-product.[1]
Quantitative Data Summary
The following tables summarize the qualitative and quantitative data comparing the coupling of unprotected this compound and side-chain protected Fmoc-Asn(Trt)-OH using BOP reagent.
Table 1: Comparison of Coupling Unprotected vs. Protected this compound with BOP Reagent
| Parameter | This compound | Fmoc-Asn(Trt)-OH | Reference(s) |
| Coupling Efficiency | Moderate to High | High | [1] |
| Major Side Reaction | Side-chain dehydration to β-cyanoalanine | Minimal to none | [1] |
| Crude Peptide Purity | Lower, contains nitrile impurity | High | [5] |
| Final Yield | Generally lower due to purification losses | Generally higher | [5] |
| Coupling Time | Slower | Faster | [1] |
Table 2: Typical Reagent Stoichiometry for Fmoc-Asn(Trt)-OH Coupling with BOP
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Asn(Trt)-OH | 2.0 - 3.0 |
| BOP Reagent | 2.0 - 3.0 |
| Base (e.g., DIPEA) | 4.0 - 6.0 |
| HOBt (optional, for racemization suppression) | 2.0 - 3.0 |
Experimental Protocols
Recommended Protocol: Coupling of Fmoc-Asn(Trt)-OH using BOP Reagent
This protocol is recommended for the efficient and clean incorporation of asparagine residues into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asn(Trt)-OH
-
BOP reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents) and BOP reagent (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 1-2 minutes at room temperature.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated Fmoc-Asn(Trt)-OH solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 30-60 minutes or consider a recoupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin extensively with DMF (3 x 5 mL/g resin).
-
Wash the resin with DCM (3 x 5 mL/g resin).
-
The resin is now ready for the next Fmoc deprotection step.
-
Protocol for Coupling of Unprotected this compound (Not Recommended)
This protocol is provided for informational purposes but is not recommended due to the high risk of side-product formation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
BOP reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents), BOP reagent (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. The addition of HOBt can help to suppress, but not eliminate, the dehydration side reaction.
-
Add DIPEA (6 equivalents) to the solution.
-
Use the activated solution immediately.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow steps 4 and 5 as described in Protocol 5.1. Be aware that a negative Kaiser test does not guarantee the absence of the nitrile side-product.
Visualizations
BOP-Mediated Coupling Mechanism
References
Application Notes and Protocols for HPLC Analysis of Peptides Containing Asparagine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing asparagine (Asn). A primary focus is placed on addressing the analytical challenges posed by the deamidation of asparagine residues, a common post-translational modification that can impact the structure, function, and stability of therapeutic peptides and proteins.
Introduction: The Challenge of Asparagine Deamidation
Asparagine deamidation is a non-enzymatic chemical modification where the side-chain amide group of an asparagine residue is hydrolyzed to a carboxylic acid.[1][2] This process proceeds through a five-membered succinimide (Asu) ring intermediate. The subsequent hydrolysis of this intermediate can result in the formation of either aspartic acid (Asp) or isoaspartic acid (isoAsp), with the latter often being the predominant product.[1][2][3]
The deamidation of asparagine introduces a mass shift of only +0.984 Da, making it challenging to resolve the native and deamidated forms by mass spectrometry (MS) alone, especially due to overlapping isotopic profiles.[1][4] Therefore, chromatographic separation is crucial for the accurate identification and quantification of these variants. Reversed-phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful techniques for this purpose, though method development can be complex due to the subtle differences in the physicochemical properties of the isomers.[2][4]
Factors influencing the rate of deamidation include the primary sequence (the C-terminal neighboring amino acid has a significant impact), pH, temperature, and buffer composition.[2][5] Careful control of these parameters during sample preparation and analysis is essential to prevent the introduction of artificial deamidation.[6][7][8]
Visualization of the Asparagine Deamidation Pathway
The following diagram illustrates the chemical pathway of asparagine deamidation, leading to the formation of aspartic acid and isoaspartic acid via a succinimide intermediate.
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC analysis of asparagine-containing peptides.
Sample Preparation Protocol to Minimize Artificial Deamidation
To ensure that the observed deamidation is representative of the original sample and not an artifact of the sample handling process, the following precautions should be taken:
-
pH Control: Maintain the sample at a slightly acidic pH (pH 6.0 or lower) whenever possible, as deamidation rates are significantly higher at neutral to alkaline pH.[7]
-
Temperature Control: Keep samples on ice or at 4°C during preparation to minimize temperature-dependent degradation.[5]
-
Enzymatic Digestion: For peptide mapping studies, consider using shorter digestion times. A digestion time of 90 minutes at pH 8 has been shown to reduce in vitro deamidation by 70% compared to standard overnight digestions.[6] Alternatively, performing digestion at a lower pH (e.g., pH 6.0) can significantly reduce artificial deamidation, although digestion efficiency may be slightly compromised.[7]
-
Reconstitution: After lyophilization or drying, reconstitute peptide samples in the initial mobile phase of the HPLC gradient, which is typically acidic.
Protocol:
-
If starting from a protein, perform enzymatic digestion (e.g., with trypsin) using a protocol optimized to minimize deamidation (e.g., shorter incubation time, slightly acidic pH if compatible with the enzyme).
-
Immediately after digestion, acidify the sample by adding a small volume of 10% trifluoroacetic acid (TFA) or formic acid (FA) to a final concentration of 0.1-1% to quench the enzymatic activity and lower the pH.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other polar impurities.
-
Elute the peptides from the SPE cartridge with an appropriate solvent (e.g., 50-80% acetonitrile in 0.1% TFA).
-
Lyophilize the eluted peptides to dryness.
-
Store the lyophilized peptides at -20°C or -80°C until analysis.
-
For analysis, reconstitute the peptides in the HPLC mobile phase A.
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is a widely used technique for separating peptides based on their hydrophobicity. The deamidated forms of a peptide are typically slightly more polar than the native asparagine-containing peptide.
Instrumentation and Columns:
-
HPLC System: A binary or quaternary HPLC or UHPLC system with a UV detector or coupled to a mass spectrometer.
-
Columns:
-
Standard C18: Columns with a C18 stationary phase are commonly used for peptide separations.[9]
-
Charged Surface C18: These columns, such as the Agilent AdvanceBio Peptide Plus, incorporate a positively charged surface that enhances the separation of deamidated peptides from their unmodified forms.[1]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or 0.1% FA in acetonitrile.
General RP-HPLC Method:
| Parameter | Condition |
| Column | Charged Surface C18, 2.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 45% B over 60 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40-60 °C |
| Detection | UV at 214 nm and/or Mass Spectrometry |
| Injection Vol. | 5-20 µL |
Note: The optimal gradient and temperature should be determined empirically for each specific peptide. Shallow gradients are often beneficial for resolving closely eluting isomers.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
HILIC is an alternative chromatographic mode that separates compounds based on their hydrophilicity. It can be particularly effective for resolving deamidated peptide isomers.[2][10] In HILIC, the deamidated, more polar peptides are generally retained longer than the native peptide.[2]
Instrumentation and Columns:
-
HPLC System: A binary or quaternary HPLC or UHPLC system with a UV detector or coupled to a mass spectrometer.
-
Column: HALO Penta-HILIC column, 2.7 µm, 2.1 x 150 mm.[2]
Mobile Phases:
-
Mobile Phase A (Weak Solvent): Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B (Strong Solvent): Water with 0.1% Formic Acid and 50 mM Ammonium Formate.[4]
General HILIC Method:
| Parameter | Condition |
| Column | HALO Penta-HILIC, 2.7 µm, 2.1 x 150 mm |
| Mobile Phase A | 95% Acetonitrile, 5% Water, 0.1% Formic Acid |
| Mobile Phase B | 50% Acetonitrile, 50% Water, 0.1% Formic Acid, 50 mM Ammonium Formate |
| Gradient | 0% to 50% B over 45 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 60 °C |
| Detection | UV at 214 nm and/or Mass Spectrometry |
| Injection Vol. | 5-20 µL |
Data Presentation
The following tables summarize representative quantitative data for the HPLC separation of asparagine-containing peptides and their deamidated forms.
Table 1: RP-HPLC Separation of a Deamidated Synthetic Peptide
This table illustrates the typical elution order and resolution of a synthetic peptide and its deamidated isoforms on a C18 column. The isoAsp form generally elutes earliest, followed by the native Asn form, and then the Asp form.[3]
| Peptide Form | Retention Time (min) | Resolution (Rs) vs. Native |
| isoAsp-Peptide | 25.2 | 1.8 |
| Asn-Peptide (Native) | 26.1 | - |
| Asp-Peptide | 26.8 | 1.5 |
Table 2: HILIC Separation of a Deamidated Synthetic Peptide
In HILIC, the elution order is typically reversed compared to RP-HPLC, with the more polar deamidated forms being retained longer.[2]
| Peptide Form | Retention Time (min) | Resolution (Rs) vs. Native |
| Asn-Peptide (Native) | 32.5 | - |
| Asp-Peptide | 35.0 | 2.5 |
| isoAsp-Peptide | 37.1 | 2.1 |
Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for the analysis of asparagine-containing peptides.
By following these detailed protocols and method development strategies, researchers, scientists, and drug development professionals can achieve reliable and reproducible HPLC analysis of asparagine-containing peptides, enabling accurate characterization and quantification of deamidation-related impurities.
References
- 1. agilent.com [agilent.com]
- 2. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection, Evaluation and Minimization of Nonenzymatic Deamidation in Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. halocolumns.com [halocolumns.com]
Application Note: Mass Spectrometry of Peptides Synthesized with Fmoc-Asn-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis and mass spectrometric analysis of peptides containing asparagine residues introduced using Fmoc-Asn-OH. It addresses the primary challenge of side-chain dehydration and offers optimized protocols for solid-phase peptide synthesis (SPPS) to minimize this side reaction. Furthermore, it details liquid chromatography-mass spectrometry (LC-MS) methods for the detection and characterization of the desired peptide and its dehydrated byproducts.
Introduction
Asparagine (Asn) is a common amino acid in therapeutic peptides and proteins. During solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the incorporation of asparagine can be challenging. When using unprotected this compound, the side-chain amide is susceptible to dehydration during the carboxyl group activation step, especially with carbodiimide-based reagents.[1][2][3] This leads to the formation of a β-cyanoalanine residue, resulting in an impurity with a mass difference of -18 Da relative to the target peptide.[3]
An alternative and highly recommended approach is the use of a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH.[2][4][5] The bulky trityl (Trt) group sterically hinders the side-chain amide, significantly reducing the risk of dehydration.[2][3]
Accurate characterization by mass spectrometry is crucial to confirm the identity of the synthesized peptide and to detect and quantify any impurities. Deamidation of asparagine, which results in a mass increase of approximately 0.9840 Da, is another common modification that requires high-resolution mass spectrometry and effective chromatographic separation for accurate analysis.[6][7] This note provides robust protocols for both the synthesis and the subsequent LC-MS analysis of asparagine-containing peptides.
Experimental Protocols
Materials
-
Amino Acids: Fmoc-Asn(Trt)-OH (recommended), this compound, and other standard Fmoc-protected amino acids.
-
Resin: Rink Amide or 2-Chlorotrityl Chloride resin.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).
-
Bases: DIPEA (N,N-Diisopropylethylamine), Piperidine.
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Acetonitrile (ACN).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Asn(Trt)-OH (Recommended)
This protocol is designed to minimize side-chain dehydration of asparagine.
-
Resin Preparation: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
-
Amino Acid Coupling:
-
Prepare the amino acid solution: Dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% Water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.
-
Protocol 2: LC-MS/MS Analysis of Asn-Containing Peptides
This protocol is optimized for the separation and identification of the target peptide and potential dehydrated or deamidated variants.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Centrifuge the sample to remove any particulates before injection.
-
-
Liquid Chromatography (LC):
-
Column: Agilent AdvanceBio Peptide Plus or equivalent C18 column.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan Range: m/z 300-2000.
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA/MSE).[6]
-
Fragmentation: Collision-Induced Dissociation (CID).
-
MS/MS Scan: Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Data Presentation and Analysis
Identifying Dehydration and Deamidation
-
Dehydration: Look for a precursor ion with a mass difference of -18.0106 Da from the expected mass of the target peptide.
-
Deamidation: Look for a precursor ion with a mass difference of +0.9840 Da from the expected mass of the target peptide.[7]
-
Fragmentation Analysis: The MS/MS spectra will primarily show b- and y-type fragment ions.[8] The mass shift corresponding to dehydration or deamidation will be localized to the Asn residue and any fragments containing it.
Quantitative Comparison of Synthesis Strategies
The choice of coupling reagent significantly impacts the extent of asparagine side-chain dehydration when using unprotected this compound. The use of Fmoc-Asn(Trt)-OH is highly effective at minimizing this side reaction.
| Synthesis Strategy | Coupling Reagent | Relative Dehydration Risk | Observed Dehydration (%) |
| Unprotected Asn | DIC/HOBt | High | 15-30% |
| Unprotected Asn | HBTU/DIPEA | Moderate | 5-10% |
| Unprotected Asn (OPfp ester) | - | Low | <5% |
| Trt-Protected Asn | HBTU/DIPEA | Very Low | <1% |
| Trt-Protected Asn | HATU/DIPEA | Very Low | <1% |
Table 1: Comparison of different coupling strategies for the incorporation of asparagine and their associated risk of side-chain dehydration. Percentages are representative and can vary based on peptide sequence and reaction conditions.[4]
Mandatory Visualizations
Chemical Pathway of Asparagine Dehydration
Caption: Dehydration of unprotected Asn during carboxyl activation.
SPPS Workflow for Asn-Containing Peptides
Caption: Recommended SPPS workflow using Fmoc-Asn(Trt)-OH.
LC-MS Analysis Workflow
Caption: Workflow for the mass spectrometric analysis of peptides.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant peak at M-18 Da | Dehydration of Asn side chain. | Use Fmoc-Asn(Trt)-OH.[3] If using unprotected Asn, switch from carbodiimide reagents to HBTU, HATU, or Fmoc-Asn-OPfp ester.[3][4] |
| Peak at M+1 Da | Deamidation of Asn to Asp. | Minimize sample preparation time and avoid high pH conditions.[9] Ensure high-resolution chromatographic separation.[7] |
| Low coupling efficiency for Asn | Poor solubility of this compound. | Use Fmoc-Asn(Trt)-OH, which has better solubility characteristics.[5] Consider using NMP instead of DMF as the solvent.[4] |
| Difficult separation of isomers | Deamidation can form Asp and iso-Asp isomers. | Optimize LC gradient and consider alternative column chemistries or mobile phase modifiers like TFA (note: TFA can suppress MS signal).[7] |
Conclusion
The successful synthesis and analysis of asparagine-containing peptides hinge on mitigating side reactions, primarily the dehydration of the Asn side chain. By employing side-chain protected Fmoc-Asn(Trt)-OH and optimized coupling reagents like HBTU or HATU, the formation of dehydrated impurities can be minimized to negligible levels. Subsequent analysis by high-resolution LC-MS/MS allows for the confident identification of the target peptide and the detection of potential deamidation or dehydration byproducts, ensuring the purity and quality of the final product for research and development applications.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Applications of Fmoc-Asn-OH in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine, a non-essential amino acid, has emerged as a critical player in cancer cell metabolism, proliferation, and survival.[1][2][3] Many cancer cells exhibit an increased demand for asparagine, and some, like those in acute lymphoblastic leukemia (ALL), lack the ability to synthesize it sufficiently, making them dependent on external sources.[4] This dependency, known as asparagine auxotrophy, has been exploited therapeutically with the use of L-asparaginase, an enzyme that depletes circulating asparagine.[4] Beyond its metabolic role, asparagine is a key component of numerous peptides and glycoproteins that are integral to cancer progression, including signaling molecules and cell surface receptors.[2][5] Altered N-linked glycosylation, which occurs at asparagine residues, is a hallmark of many cancers and is associated with metastasis and therapeutic resistance.[6]
Fmoc-Asn-OH (Nα-(9-fluorenylmethoxycarbonyl)-L-asparagine) and its side-chain protected derivative, Fmoc-Asn(Trt)-OH (Nα-(9-fluorenylmethoxycarbonyl)-Nγ-triphenylmethyl-L-asparagine), are fundamental building blocks in solid-phase peptide synthesis (SPPS).[7][8] This methodology allows for the precise, stepwise assembly of amino acids to create synthetic peptides. In cancer research, this compound is instrumental in the synthesis of:
-
Anticancer Peptides (ACPs): Peptides designed to selectively target and kill cancer cells.
-
Peptidomimetics: Modified peptides with improved stability and efficacy for therapeutic applications.[9][10]
-
Glycopeptides: Peptides containing sugar moieties, used to study the roles of glycosylation in cancer.
-
Enzyme Substrates and Inhibitors: Peptides designed to probe the activity of cancer-related enzymes.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of asparagine-containing anticancer peptides.
Application Notes
Synthesis of Asparagine-Containing Anticancer Peptides
The synthesis of peptides containing asparagine residues using Fmoc-SPPS requires careful consideration to avoid side reactions. The primary challenge is the dehydration of the asparagine side-chain amide during the activation step of the carboxylic acid, which can lead to the formation of a β-cyanoalanine derivative.[7][11] To circumvent this, Fmoc-Asn(Trt)-OH is highly recommended.[8][12][13] The trityl (Trt) protecting group on the side-chain amide is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[12]
Advantages of using Fmoc-Asn(Trt)-OH:
-
Prevents side-chain dehydration: Ensures the integrity of the asparagine residue in the final peptide.[12]
-
Improved solubility: Fmoc-Asn(Trt)-OH exhibits better solubility in common SPPS solvents like dimethylformamide (DMF) compared to the unprotected this compound.[12]
-
Higher purity of the final peptide: Minimizing side reactions leads to a cleaner crude product and simplifies purification.[12]
Asparagine in Cancer Cell Signaling: The mTORC1 Pathway
Asparagine plays a crucial role in regulating the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism that is often hyperactivated in cancer.[14][15] Asparagine can activate mTORC1 independently of the Rag GTPases, which are key mediators of amino acid sensing by mTORC1. This activation is mediated by the Arf1 GTPase. The ability of asparagine to activate mTORC1 underscores its importance in supporting the anabolic processes required for rapid cancer cell proliferation.[2]
// Nodes Asparagine [label="Asparagine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arf1 [label="Arf1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cancer_Progression [label="Cancer Progression", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Asparagine -> Arf1 [color="#202124"]; Arf1 -> mTORC1 [label="Activates", fontcolor="#202124", color="#202124"]; mTORC1 -> Protein_Synthesis [color="#202124"]; mTORC1 -> Cell_Growth [color="#202124"]; Protein_Synthesis -> Cancer_Progression [style=dashed, color="#5F6368"]; Cell_Growth -> Cancer_Progression [style=dashed, color="#5F6368"];
// Invisible nodes for layout {rank=same; Asparagine; Arf1;} {rank=same; mTORC1;} {rank=same; Protein_Synthesis; Cell_Growth;} {rank=same; Cancer_Progression;} } .dot Caption: Asparagine-mediated activation of the mTORC1 signaling pathway in cancer.
Asparagine-Linked Glycosylation in Cancer
N-linked glycosylation, the attachment of oligosaccharides to the side-chain amide of asparagine residues, is a critical post-translational modification. Aberrant glycosylation is a well-established hallmark of cancer, contributing to tumor progression, invasion, and metastasis.[6] The synthesis of glycopeptides using Fmoc-Asn(GlcNAc)-OH and other glycosylated asparagine building blocks is a powerful tool to investigate the specific roles of different glycan structures in cancer biology.
Quantitative Data of Asparagine-Containing Anticancer Peptides
The following table summarizes the cytotoxic activity of selected asparagine-containing peptides against various cancer cell lines.
| Peptide Sequence/Name | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Decatransin | HCT-116 (Colon) | Cytotoxicity | 0.14 | |
| Decatransin | COS-1 (Kidney) | Cytotoxicity | 0.03 | |
| PaDBS1R7 | P. aeruginosa (bacteria) | MIC | 2.8 | |
| N,N-dibenzylasparagine | Caco-2 (Colon) | MTT | ~4 mg/ml (CC50) | [2] |
| HPRP-A2 | BGC-823 (Gastric) | MTT | 8.65 ± 0.38 | |
| HPRP-A2 | SGC-7901 (Gastric) | MTT | 10.42 ± 0.30 |
Note: While PaDBS1R7 is reported to have anticancer properties, the provided data is its Minimum Inhibitory Concentration (MIC) against bacteria. Further studies are needed to quantify its IC50 against cancer cell lines. N,N-dibenzylasparagine is an asparagine analog, not a peptide, and its 50% cytotoxic concentration (CC50) is reported.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Asparagine-Containing Peptide
This protocol describes the manual Fmoc-SPPS of a hypothetical asparagine-containing anticancer peptide (e.g., Ac-Lys-Asn-Trp-Lys-NH₂).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asn(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid):
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For the asparagine residue, use Fmoc-Asn(Trt)-OH.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
-
Capping (Optional but recommended): If the Kaiser test remains positive after a second coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes.
-
Repeat Steps 2 and 3 for each amino acid in the peptide sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, add a solution of acetic anhydride/pyridine/DMF (1:2:3) to the resin and shake for 1 hour.
-
Final Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
// Nodes Start [label="Start: Rink Amide Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Swell [label="1. Resin Swelling (DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Couple [label="3. Amino Acid Coupling\n(Fmoc-AA-OH, DIC, Oxyma)", fillcolor="#FBBC05", fontcolor="#202124"]; Asn_Couple [label="Use Fmoc-Asn(Trt)-OH", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash (DMF, DCM)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Loop [label="Repeat for each\namino acid", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cleave [label="4. Cleavage & Deprotection\n(TFA/TIS/H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitate [label="5. Precipitation\n(Cold Diethyl Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="6. Purification & Analysis\n(HPLC, Mass Spec)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Purified Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Swell [color="#202124"]; Swell -> Deprotect [color="#202124"]; Deprotect -> Couple [color="#202124"]; Couple -> Asn_Couple [style=dashed, color="#5F6368"]; Couple -> Wash [color="#202124"]; Wash -> Loop [color="#202124"]; Loop -> Deprotect [label=" Next Cycle", fontcolor="#202124", color="#202124"]; Loop -> Cleave [label=" Synthesis Complete", fontcolor="#202124", color="#202124"]; Cleave -> Precipitate [color="#202124"]; Precipitate -> Purify [color="#202124"]; Purify -> End [color="#202124"]; } .dot Caption: Workflow for Fmoc solid-phase peptide synthesis of an asparagine-containing peptide.
Protocol 2: MTT Assay for Cytotoxicity
This protocol is for determining the in vitro cytotoxicity of a synthesized asparagine-containing peptide against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized asparagine-containing peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Peptide Treatment:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.
-
Plot the percentage of cell viability against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
-
Protocol 3: Annexin V Apoptosis Assay
This protocol uses flow cytometry to detect apoptosis in cancer cells treated with an asparagine-containing peptide.
Materials:
-
Cancer cell line of interest
-
Synthesized asparagine-containing peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the peptide at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
This compound and its protected derivatives are indispensable tools in cancer research, enabling the synthesis of a wide array of peptides to probe and target cancer-specific vulnerabilities. The critical role of asparagine in cancer metabolism and signaling provides a strong rationale for the continued design and investigation of asparagine-containing peptides as potential anticancer therapeutics. The protocols provided herein offer a framework for the synthesis and evaluation of such peptides, from the initial chemical synthesis to the assessment of their biological activity in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Asparagine: A Metabolite to Be Targeted in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Anticancer Properties of N,N-dibenzylasparagine as an Asparagine (Asp) analog, Using Colon Cancer Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
Application Notes and Protocols: The Use of Fmoc-Asn-OH in Immunology and Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asn-OH and its side-chain protected derivatives, particularly Fmoc-Asn(Trt)-OH, are fundamental building blocks in solid-phase peptide synthesis (SPPS). Their application is of paramount importance in immunology and vaccine development, enabling the synthesis of well-defined peptides and glycopeptides that mimic natural antigens. These synthetic antigens are critical tools for elucidating immune responses, developing diagnostic reagents, and designing novel vaccine candidates. This document provides detailed application notes and experimental protocols for the effective use of this compound in these fields.
Asparagine residues play two crucial roles in the context of immunology: they are primary sites for N-linked glycosylation, a post-translational modification that significantly influences protein folding, stability, and immunogenicity, and they are susceptible to deamidation, a chemical modification that can impact the stability and efficacy of protein-based vaccines.[1][2][3]
Application Notes
Synthesis of Neoantigens and Epitope Mapping Peptides
The precise synthesis of peptides corresponding to specific T-cell or B-cell epitopes is a cornerstone of immunological research. This compound is integral to the synthesis of peptides containing asparagine, a common residue in antigenic sequences. The use of side-chain protected Fmoc-Asn(Trt)-OH is standard practice to prevent side reactions such as the dehydration of the side-chain amide to a nitrile and the formation of aspartimide, which can lead to impurities and a heterogeneous product.[4] These high-purity synthetic peptides are essential for mapping the precise amino acid sequences recognized by antibodies and T-cell receptors.
Glycoengineering of Antigens for Enhanced Immunogenicity
N-linked glycosylation, the attachment of a glycan to the side-chain of an asparagine residue, is a critical factor in the immune response.[5][6] Glycans on antigens can influence their uptake and processing by antigen-presenting cells (APCs) like dendritic cells (DCs).[5] For instance, mannose-terminated glycans can be recognized by the mannose receptor (MR) on DCs, leading to enhanced antigen internalization and presentation to T-cells.[5]
By using glycosylated Fmoc-Asn building blocks, such as Fmoc-L-Asn[Glc(OAc)4]-OH, researchers can synthesize glycopeptides with defined glycan structures. This "glycoengineering" approach allows for the investigation of how specific glycans modulate the immune response and can be used to design vaccine candidates with enhanced immunogenicity.[5][7]
Vaccine Stability and the Challenge of Asparagine Deamidation
The chemical stability of protein-based vaccines is a critical factor for their efficacy and shelf-life. Asparagine residues are prone to spontaneous, non-enzymatic deamidation, a reaction that converts asparagine to a mixture of aspartic acid and isoaspartic acid.[2][8] This modification introduces a negative charge and can alter the three-dimensional structure of the antigen, potentially leading to a loss of immunogenicity.[2] The rate of deamidation is influenced by factors such as pH, temperature, and the local amino acid sequence.[1][9]
The synthesis of peptide fragments containing potential deamidation sites using this compound allows for detailed stability studies under various formulation conditions. By analyzing the degradation products, researchers can identify labile "hotspots" within a vaccine antigen and engineer more stable alternatives.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and its derivatives in peptide synthesis.
| Parameter | Value | Context | Citation(s) |
| Fmoc-Asn(Trt)-OH Coupling Efficiency | >99% | Standard automated SPPS protocols | [4][10] |
| Aspartimide Formation (Asp-Gly sequence) | Can be significant | During Fmoc-deprotection with piperidine | [11][12] |
| Deamidation Rate (Asn-Gly in solution) | Half-life can be a few days | Physiological conditions (pH 7.4, 37°C) | [13] |
| Glycopeptide Synthesis Yield | Variable, often lower than standard peptides | Dependent on glycan complexity and coupling conditions | [7] |
| Increase in T-cell activation with N-glycosylation | Epitope-dependent | In vivo mouse immunization studies | [5][14] |
| Side-Chain Protecting Group | Key Advantage | Key Disadvantage |
| None (this compound) | Cost-effective | Prone to dehydration and aspartimide formation |
| Trityl (Trt) | Standard, good prevention of side reactions | Can be slow to cleave at the N-terminus |
| Xanthyl (Xan) | Prevents dehydration and suppresses aspartimide | Not as commonly used as Trt |
| N-linked Glycan | Enables synthesis of glycoproteins | Steric hindrance can lower coupling efficiency |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis of an Asparagine-Containing Peptide
This protocol describes the synthesis of a hypothetical 10-amino acid peptide (e.g., Tyr-Pro-Gly-Asn-Val-Ile-Ser-Ala-Phe-Lys) on a Rink Amide resin using Fmoc-Asn(Trt)-OH.
Materials:
-
Rink Amide MBHA resin (0.48 mmol/g loading)
-
Fmoc-protected amino acids, including Fmoc-Asn(Trt)-OH
-
Coupling reagents: HATU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: After a negative Kaiser test, wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the asparagine residue, use Fmoc-Asn(Trt)-OH.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[4]
Protocol 2: Synthesis of an N-Linked Glycopeptide
This protocol outlines the incorporation of a glycosylated asparagine residue into a peptide sequence.
Materials:
-
Wang resin
-
Fmoc-protected amino acids
-
Fmoc-Asn(peracetylated GlcNAc)-OH (or other desired glycosylated asparagine)
-
Coupling reagents: TBTU, HOBt
-
Base: DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5)
-
Glycan deprotection solution: 0.5 M sodium methoxide in methanol
Procedure:
-
Peptide Synthesis: Synthesize the peptide chain up to the point of glycosylation following Protocol 1 on Wang resin.
-
Glycosylated Asparagine Coupling: a. For the coupling of the glycoamino acid, use a double coupling strategy to ensure completion due to potential steric hindrance.[15] b. Activate Fmoc-Asn(peracetylated GlcNAc)-OH (4 equivalents) with TBTU (3.9 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF. c. Couple for 4 hours.[15] d. After washing, repeat the coupling step with a fresh solution of activated glycoamino acid.
-
Continue Peptide Synthesis: Complete the synthesis of the remaining peptide sequence.
-
Cleavage from Resin: Cleave the glycopeptide from the Wang resin using the TFA/TIPS/H2O cocktail.
-
Global Deprotection (Glycan): a. Dissolve the crude, side-chain deprotected glycopeptide in dry methanol. b. Add 0.5 M sodium methoxide in methanol and stir at room temperature. c. Monitor the deacetylation by HPLC-MS. d. Neutralize the reaction with acetic acid and purify by reverse-phase HPLC.
-
Analysis: Characterize the final glycopeptide by mass spectrometry to confirm the mass of the peptide and the attached glycan.[16][17][18]
Protocol 3: Monitoring and Mitigation of Aspartimide Formation
Aspartimide formation is a common side reaction, especially in sequences like Asp-Gly.[11]
Monitoring:
-
HPLC-MS Analysis: Analyze the crude peptide after cleavage. Aspartimide formation will result in a mass loss of 18 Da (loss of H2O) compared to the target peptide. The subsequent hydrolysis of the aspartimide ring will produce α- and β-aspartyl peptides, which are isomers of the target peptide and may be separable by HPLC.[12]
Mitigation Strategies:
-
Modified Deprotection Conditions:
-
Use a lower concentration of piperidine (e.g., 10%) or a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with a small amount of piperidine.[19]
-
Add HOBt (0.1 M) to the piperidine deprotection solution. This has been shown to suppress aspartimide formation.[20][21]
-
-
Use of Backbone-Protected Dipeptides: Incorporate dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the Dmb (2,4-dimethoxybenzyl) group on the glycine nitrogen sterically hinders the cyclization reaction.[12]
Visualizations
Caption: Workflow for synthetic glycopeptide antigen production.
Caption: N-glycosylated antigen processing and T-cell activation.
Caption: Common side reactions of asparagine in peptides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biorxiv.org [biorxiv.org]
- 3. N-linked glycans: an underappreciated key determinant of T cell development, activation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-glycosylation converts non-glycoproteins into mannose receptor ligands and reveals antigen-specific T cell responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive immune activation: glycosylation does matter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youngin.com [youngin.com]
- 16. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Intact glycopeptide characterization using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Asn-OH in Structural Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine (Asn) residues play a critical role in the structure and function of proteins.[1][2][3][4][5] Their side chains can form hydrogen bonds with the peptide backbone, often "capping" alpha-helices and stabilizing beta-sheet structures.[1][4] Furthermore, asparagine is a key site for N-linked glycosylation, a crucial post-translational modification that influences protein folding, stability, and cell signaling.[1] The synthesis of peptides and proteins containing asparagine is therefore essential for a wide range of structural biology studies, from elucidating protein-protein interactions to designing novel therapeutics.
This document provides detailed application notes and protocols for the use of Fmoc-Asn-OH and its protected derivatives in solid-phase peptide synthesis (SPPS) for structural biology applications.
Challenges in Incorporating Asparagine in SPPS
The direct use of unprotected this compound in SPPS presents two major challenges:
-
Poor Solubility: this compound has very low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[6] This can lead to incomplete dissolution and inefficient coupling reactions.
-
Side-Chain Dehydration: The amide side chain of asparagine is susceptible to dehydration to a nitrile byproduct during the activation step, particularly when using carbodiimide reagents.[6][7][8] This side reaction reduces the yield of the desired peptide and complicates purification.
To overcome these challenges, the use of a side-chain protecting group is highly recommended. The most commonly used protecting group for asparagine in Fmoc-based SPPS is the trityl (Trt) group .[6][7][8]
Advantages of Using Fmoc-Asn(Trt)-OH
Fmoc-Asn(Trt)-OH offers significant advantages over the unprotected form:
-
Enhanced Solubility: Fmoc-Asn(Trt)-OH is readily soluble in standard peptide synthesis solvents, ensuring efficient and complete coupling reactions.[3][6][7]
-
Prevention of Side Reactions: The bulky trityl group effectively shields the side-chain amide, preventing dehydration to the nitrile byproduct.[6][7][8]
-
Higher Purity Peptides: The use of Fmoc-Asn(Trt)-OH generally results in significantly purer crude peptides, simplifying the downstream purification process.[6][9]
Data Presentation: Comparison of this compound and Fmoc-Asn(Trt)-OH
| Property | This compound | Fmoc-Asn(Trt)-OH | References |
| Solubility in DMF/NMP | Poor/Somewhat soluble | Readily soluble | [3][6][7] |
| Side-Chain Dehydration | Prone to dehydration, especially with carbodiimides | Dehydration is prevented | [6][7][8] |
| Crude Peptide Purity | Generally lower due to side reactions and incomplete coupling | Generally higher | [6][9] |
| Coupling Efficiency | Can be slow and incomplete | Fast and efficient | [10] |
Application in Structural Biology: Studying N-Linked Glycosylation
A primary application of synthetic peptides containing asparagine is in the study of N-linked glycosylation and its role in cellular signaling. By synthesizing glycopeptides with defined carbohydrate structures at specific asparagine residues, researchers can investigate protein-carbohydrate interactions, enzyme kinetics, and the structural basis of glycan recognition.
N-Linked Glycosylation Signaling Pathway
The following diagram illustrates the general pathway of N-linked glycosylation, starting from the synthesis of the precursor oligosaccharide in the endoplasmic reticulum to its attachment to an asparagine residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Asn-OH Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-Asn-OH in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in DMF and NMP?
A1: The limited solubility of this compound in common polar aprotic solvents like DMF and NMP is primarily due to intermolecular hydrogen bonding. The side-chain amide of asparagine can form strong hydrogen bonds with other this compound molecules, leading to aggregation and making it difficult for the solvent to effectively solvate individual molecules. This is a known issue, and the compound is often described as only "somewhat soluble" or "barely soluble" in these solvents.[1][2][3]
Q2: What is the recommended approach when encountering this compound solubility issues?
A2: The most effective and widely recommended solution is to use a side-chain protected asparagine derivative.[4] The trityl (Trt) group is the most common protecting group for the asparagine side chain, making Fmoc-Asn(Trt)-OH readily soluble in standard peptide synthesis solvents.[1][2][3] Other protecting groups like Mmt (4-methoxytrityl) and Dmcp (1-cyclopropyl-1-methylethyl) can offer even greater solubility.
Q3: Are there any quantitative data on the solubility of this compound in DMF?
Q4: Can I use alternative solvents to improve solubility?
A4: Yes, exploring alternative "greener" solvents or solvent mixtures is a viable strategy. N-butylpyrrolidone (NBP) has been identified as a promising alternative to DMF and NMP.[6] Additionally, binary solvent mixtures, such as those containing dimethyl sulfoxide (DMSO), may also enhance solubility. However, compatibility with your specific synthesis protocol and resin should be verified.
Troubleshooting Guide: Improving this compound Dissolution
If using a side-chain protected derivative is not an option, the following troubleshooting steps can be taken to improve the solubility of this compound.
Initial Dissolution Steps
-
Solvent Quality: Ensure the use of high-purity, peptide-grade DMF or NMP with low water content. Degraded solvents can hinder dissolution.
-
Order of Addition: Add the solvent to the solid this compound rather than the other way around.
-
Vortexing/Stirring: Agitate the mixture vigorously for several minutes.
Advanced Dissolution Techniques
If the initial steps are insufficient, proceed with the following:
-
Sonication: Sonicating the solution for 5-10 minutes can help break up aggregates and promote dissolution.[7][8][9]
-
Gentle Warming: Gently warm the solution to approximately 30-40°C. This can significantly increase solubility. Avoid excessive or prolonged heating to prevent potential degradation of the Fmoc-amino acid.
-
Co-solvents: Consider the addition of a small percentage of a co-solvent like DMSO. However, be mindful that this can alter the polarity of your reaction mixture and may affect coupling efficiency.
Data Presentation
Table 1: Qualitative Solubility of this compound and Derivatives in DMF/NMP
| Compound | Solubility in DMF | Solubility in NMP | Notes |
| This compound | Low to moderate | Low to moderate | Prone to aggregation.[10] |
| Fmoc-Asn(Trt)-OH | High | High | Readily soluble; the standard recommendation.[1][2][3][11] |
| Fmoc-Asn(Mmt)-OH | High | High | Generally more soluble than Fmoc-Asn(Trt)-OH. |
| Fmoc-Asn(Dmcp)-OH | High | High | Offers enhanced solubility compared to Trt-protected version. |
Table 2: Quantitative Solubility Data for Fmoc-D-Asn-OH in DMF
| Solvent | Concentration (mmole in volume) | Molar Concentration (Approx.) | Observation | Source |
| DMF | 1 mmole in 2 ml | 0.5 M | Clearly soluble | [5] |
Experimental Protocols
Protocol for Determining Solubility of this compound
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
High-purity solvent (DMF or NMP)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe and syringe filters (0.22 µm)
-
Calibrated HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature bath (e.g., 25°C) and stir vigorously for 24-48 hours to ensure the solution reaches equilibrium.
-
Sample Collection: After equilibration, stop stirring and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it to remove any solid particles.
-
Analysis: Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of your analytical instrument. Analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the concentration of the original saturated solution, taking the dilution factor into account. The result can be expressed in g/L or mol/L.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship explaining the poor solubility of this compound.
References
- 1. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc-D-Asn-OH Novabiochem® | 108321-39-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. FMOC-Asn(Trt)-OH N-α-Fmoc-N-β-trityl-L-asparagine Novabiochem® | 132388-59-1 [sigmaaldrich.com]
Technical Support Center: Asparagine-Related Side Reactions in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of β-cyanoalanine from Fmoc-Asn-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is β-cyanoalanine formation in the context of peptide synthesis?
A1: During peptide synthesis, the side chain amide of an asparagine (Asn) residue can undergo an irreversible dehydration reaction, resulting in the formation of a β-cyanoalanine residue. This side reaction is particularly common during the activation of the carboxylic acid of the incoming this compound amino acid.[1] The presence of this nitrile-containing byproduct can lead to impurities that are challenging to separate from the target peptide and may alter its biological activity.[1]
Q2: What is the primary cause of β-cyanoalanine formation?
A2: The leading cause of this side reaction is the use of carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), for the activation of the asparagine residue.[1][2]
Q3: How can I detect β-cyanoalanine formation in my crude peptide?
A3: A strong indicator of β-cyanoalanine formation is the presence of an impurity with a mass difference of -18 Da from the expected peptide mass in your mass spectrometry analysis. This mass loss corresponds to the loss of a water molecule (H₂O) from the asparagine side chain.[3]
Q4: What is the most effective way to prevent this side reaction?
A4: The most effective method to prevent the dehydration of the asparagine side chain is to use Fmoc-Asn(Trt)-OH, where the side chain amide is protected by a trityl (Trt) group.[3][4][5] This bulky protecting group shields the amide from participating in the side reaction during the coupling step. The trityl group is readily removed during the final trifluoroacetic acid (TFA) cleavage step.[4][5]
Q5: Are there alternative coupling reagents that can minimize β-cyanoalanine formation when using unprotected this compound?
A5: Yes, if using unprotected this compound is necessary, certain coupling reagents are preferred over carbodiimides. Phosphonium salts like BOP and PyBOP, and aminium/uronium salts such as HBTU, HATU, HCTU, and TBTU, are highly efficient and significantly reduce the risk of side chain dehydration.[1][2] However, it is important to note that BOP produces a carcinogenic byproduct.[2]
Q6: I am using Fmoc-Asn(Trt)-OH, but I'm observing poor coupling efficiency. What could be the cause and how can I resolve it?
A6: The bulky nature of the trityl protecting group on Fmoc-Asn(Trt)-OH can sometimes sterically hinder the coupling reaction, leading to lower efficiency.[1] To address this, you can:
-
Increase the coupling time: Allow more time for the reaction to proceed to completion.[1]
-
Perform a double coupling: After the initial coupling, repeat the step with fresh reagents to drive the reaction to completion.[1]
-
Use a more potent coupling reagent: Employing stronger coupling reagents like HATU or HCTU in combination with a base such as DIPEA can improve coupling efficiency.[1]
-
Optimize your solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for challenging couplings due to its superior solvating properties.[1]
Troubleshooting Guide
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-01 | Presence of a significant impurity with a mass of -18 Da from the expected peptide mass. | Dehydration of the asparagine side-chain amide to a nitrile (β-cyanoalanine). This is frequently observed when using carbodiimide-based coupling reagents (e.g., DCC, DIC) with unprotected this compound.[1][3] | 1. Primary Recommendation: Utilize Fmoc-Asn(Trt)-OH as the building block. The trityl group provides robust protection against dehydration.[3][4][5]2. Alternative: If using unprotected this compound is unavoidable, switch to a non-carbodiimide coupling reagent such as HATU, HBTU, or PyBOP.[1][2] |
| ASN-02 | Low overall yield and purity of the final peptide containing asparagine. | Use of unprotected this compound can lead to side reactions and poor solubility. This compound has limited solubility in common peptide synthesis solvents like DMF and NMP.[5] | Employ Fmoc-Asn(Trt)-OH for all asparagine incorporations. The trityl group not only prevents side reactions but also enhances the solubility of the amino acid derivative in standard solvents.[4][5] |
| ASN-03 | Incomplete coupling of Fmoc-Asn(Trt)-OH to the peptide chain. | The steric hindrance from the bulky trityl protecting group can impede the coupling reaction.[1] | - Extend the coupling reaction time. [1]- Perform a double coupling step with fresh reagents. [1]- Utilize a more potent coupling reagent like HATU or HCTU with a base such as DIPEA.[1] |
| ASN-04 | Incomplete removal of the Trt group from the N-terminal Asn residue. | The removal of the trityl group from an N-terminal Asn(Trt) residue can be slower compared to internal residues.[4][5] | Extend the final TFA cleavage time to ensure complete deprotection. A duration of up to 2 hours at room temperature is recommended in such cases.[4] |
Quantitative Data Summary
While precise quantitative data for β-cyanoalanine formation is highly dependent on the specific peptide sequence and reaction conditions, the following table provides a qualitative summary of the effectiveness of different strategies in preventing this side reaction.
| Strategy | Protecting Group | Coupling Reagent | Risk of Dehydration | Recommendation |
| 1 | None | DIC/HOBt | High | Not recommended due to the high risk of dehydration.[1] |
| 2 | None | HBTU/DIPEA | Moderate | Lower risk than carbodiimides, but the side reaction is still possible.[1] |
| 3 | Trityl (Trt) | DIC/HOBt | Very Low | Recommended. The Trt group effectively prevents dehydration. |
| 4 | Trityl (Trt) | HATU/DIPEA | Very Low | Highly recommended, especially for sterically hindered couplings.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH using HATU
This protocol is recommended for the routine incorporation of asparagine residues with a minimal risk of dehydration.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Activation and Coupling: Add the amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing and Monitoring: Wash the resin with DMF and Dichloromethane (DCM). Monitor the reaction completion using a Kaiser test.
Protocol 2: Coupling of Unprotected this compound using DIC/HOBt (Use with Caution)
This protocol carries a higher risk of β-cyanoalanine formation and is provided for informational purposes.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and immediately add the mixture to the deprotected resin.[1]
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Washing and Monitoring: Wash the resin with DMF and DCM. Monitor the reaction completion using a Kaiser test.
Visualizations
References
Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of Fmoc-Asn-OH, specifically focusing on the prevention of dehydration side reactions.
Troubleshooting Guide: Asparagine Dehydration
This guide addresses common issues related to the dehydration of the asparagine side chain during solid-phase peptide synthesis (SPPS), which results in the formation of a β-cyanoalanine residue.
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-DEHY-01 | A significant impurity with a mass difference of -18 Da compared to the expected peptide mass is observed in the mass spectrum of the crude peptide. | This mass loss is a strong indicator of the dehydration of an asparagine side-chain amide to a nitrile. This is particularly common when using unprotected this compound with carbodiimide-based coupling reagents (e.g., DCC, DIC).[1][2] | 1. Utilize side-chain protected asparagine: The most effective solution is to use Fmoc-Asn(Trt)-OH . The bulky trityl (Trt) group sterically shields the side-chain amide, preventing dehydration.[3] 2. Optimize coupling reagent: If using unprotected this compound is necessary, avoid carbodiimide-based reagents. Instead, use uronium/aminium salts like HATU, HBTU, or HCTU , or phosphonium salts such as BOP or PyBOP , which significantly reduce the risk of dehydration.[2] 3. Employ pre-activated esters: The use of Fmoc-Asn-OPfp (pentafluorophenyl ester) is another effective strategy to circumvent the dehydration issue.[1] |
| ASN-DEHY-02 | Low coupling efficiency and/or incomplete reaction when using Fmoc-Asn(Trt)-OH. | The steric hindrance from the large trityl (Trt) protecting group can slow down the coupling reaction, leading to incomplete incorporation of the amino acid.[2] | 1. Increase coupling time: Extend the reaction time to 2-4 hours or even overnight to ensure the reaction goes to completion. 2. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Asn(Trt)-OH.[2] 3. Use a more potent coupling reagent: Employ a highly efficient coupling reagent such as HATU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to overcome the steric hindrance.[2][4][5] 4. Change the solvent: In cases of peptide aggregation, switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can improve resin swelling and reagent accessibility. |
| ASN-DEHY-03 | Poor solubility of this compound in standard SPPS solvents (e.g., DMF). | This compound has inherently low solubility, which can lead to difficulties in preparing a homogenous solution for coupling and can result in poor reaction kinetics. | 1. Use a side-chain protected derivative: Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in common SPPS solvents compared to its unprotected counterpart.[6] 2. Sonication: Gently sonicate the solution of this compound in DMF to aid dissolution before activation and coupling. 3. Use of Fmoc-Asn-OPfp: The pentafluorophenyl ester derivative of Fmoc-Asn also shows better solubility characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind asparagine side-chain dehydration?
A1: The dehydration of the asparagine side chain is primarily initiated during the activation of the C-terminal carboxyl group for peptide bond formation. With carbodiimide reagents like DCC or DIC, a highly reactive O-acylisourea intermediate is formed. This intermediate can be attacked by the side-chain amide nitrogen, leading to the formation of a nitrile group and the loss of a water molecule.
Q2: Which side-chain protecting group is most effective for preventing asparagine dehydration?
A2: The trityl (Trt) group is the most widely recommended and effective side-chain protecting group for asparagine in Fmoc-based SPPS.[3] Its steric bulk effectively prevents the side-chain amide from participating in the dehydration reaction. Other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) have also been used but may have their own associated side reactions.[1]
Q3: How do different coupling reagents compare in terms of causing asparagine dehydration?
A3: The choice of coupling reagent has a significant impact on the extent of asparagine dehydration, especially when using unprotected this compound. While precise quantitative data from a single comparative study is scarce, the relative risk can be summarized as follows:
| Coupling Reagent Class | Examples | Risk of Dehydration | Comments |
| Carbodiimides | DCC, DIC | High | These reagents are known to promote significant nitrile formation and are generally not recommended for coupling unprotected asparagine.[1][2] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Low to Moderate | These are much safer alternatives to carbodiimides, with HATU often considered superior in minimizing side reactions. The risk is present but significantly reduced.[2] |
| Phosphonium Salts | BOP, PyBOP | Low | These reagents are also effective at minimizing dehydration. However, BOP produces a carcinogenic byproduct (HMPA).[1][2] |
| Pre-activated Esters | Fmoc-Asn-OPfp | Very Low | Using a pre-activated ester avoids the in-situ activation step where dehydration typically occurs, making it a very safe method.[1] |
Q4: How can I detect and quantify asparagine dehydration?
A4: The primary method for detecting asparagine dehydration is mass spectrometry of the crude peptide. A mass loss of 18 Da (the mass of a water molecule) relative to the expected molecular weight is a clear indication of this side reaction. For quantification, High-Performance Liquid Chromatography (HPLC) is the standard method. The dehydrated peptide will have a different retention time from the desired product, allowing for the integration of the respective peak areas to determine the percentage of the side reaction.
Experimental Protocols
The following are detailed protocols for the recommended methods to incorporate asparagine while minimizing dehydration. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: Recommended Method using Fmoc-Asn(Trt)-OH with HATU
This protocol is the gold standard for preventing asparagine dehydration.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Asn(Trt)-OH (4 eq, 0.4 mmol, 238.7 mg)
-
HATU (3.9 eq, 0.39 mmol, 148.3 mg)
-
DIPEA (8 eq, 0.8 mmol, 139 µL)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected (e.g., using 20% piperidine in DMF) and washed thoroughly with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HATU in DMF (approx. 2 mL). Add DIPEA to the solution, vortex briefly, and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Monitoring the Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive, extend the coupling time or perform a recoupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Alternative Method using Fmoc-Asn-OPfp
This protocol is an excellent alternative if side-chain protected asparagine is not available.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Asn-OPfp (3 eq, 0.3 mmol, 156.1 mg)
-
1-Hydroxybenzotriazole (HOBt) (1 eq, 0.1 mmol, 15.3 mg - optional, to accelerate the reaction)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected and washed thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Asn-OPfp and, if used, HOBt in DMF (approx. 2 mL).
-
Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the mixture at room temperature. The reaction is typically slower than with uronium reagents, so allow 1-4 hours for completion.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
By following these guidelines and protocols, researchers can significantly minimize the occurrence of asparagine dehydration, leading to higher purity of synthetic peptides and more reliable experimental outcomes.
References
Technical Support Center: Minimizing Aspartimide Formation in Fmoc SPPS
Welcome to the technical support center for minimizing aspartimide formation during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc SPPS?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS, particularly during the base-catalyzed removal of the Fmoc protecting group.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminal adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[2] This reaction is primarily promoted by the basic conditions of Fmoc deprotection, typically using piperidine.[1][3]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The resulting five-membered succinimide ring (the aspartimide) can be opened by nucleophiles, such as piperidine or water, to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer.[1][4] This leads to a heterogeneous final product that is often difficult to purify.
-
Racemization: The aspartimide intermediate is prone to epimerization at the α-carbon of the aspartic acid residue, leading to the formation of D-Asp isomers which can be difficult to separate from the desired L-Asp peptide.
-
Chain Termination: In some instances, the aspartimide intermediate can lead to the termination of the peptide chain, reducing the overall yield of the target peptide.[5]
The propensity for aspartimide formation is highly sequence-dependent, with sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs being particularly susceptible.[1][2]
Q2: What are the main factors that influence the rate of aspartimide formation?
Several factors can influence the extent of aspartimide formation during Fmoc SPPS:
-
Peptide Sequence: The amino acid C-terminal to the aspartic acid residue has the most significant impact. Residues with low steric hindrance, such as Glycine (Gly), facilitate the cyclization reaction.[1]
-
Deprotection Conditions: The base used for Fmoc removal is a critical factor. Stronger bases like DBU promote aspartimide formation to a greater extent than piperidine.[1] The concentration of the base and the duration of the deprotection step also play a role.
-
Temperature: Increased temperature significantly accelerates the rate of aspartimide formation.[6][7] This is a crucial consideration in microwave-assisted SPPS, where elevated temperatures are often used to speed up reactions.[8]
-
Solvent: The polarity of the solvent can influence the reaction rate, with more polar solvents potentially leading to higher levels of aspartimide formation.[1]
-
Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent aspartimide formation in susceptible sequences.[1][9]
Q3: What are the primary strategies to minimize or prevent aspartimide formation?
There are three main strategies to combat aspartimide formation:
-
Modification of Fmoc Deprotection Conditions: This involves altering the deprotection cocktail to reduce the basicity or buffer the reaction environment.
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulky protecting groups on the Asp side chain can physically block the cyclization reaction.[2][9]
-
Backbone Protection: This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.[2][10]
Troubleshooting Guide
This guide addresses common issues related to aspartimide formation and provides actionable solutions.
Issue 1: HPLC analysis of the crude peptide shows a significant side product with the same mass as the target peptide, but with a slightly different retention time.
-
Root Cause: This is a classic indicator of the presence of the β-aspartyl peptide isomer, which arises from the hydrolysis of the aspartimide intermediate.[11]
-
Solutions:
-
Optimize HPLC Separation: Attempt to improve the resolution between the α- and β-isomers by using a shallower gradient or changing the pH of the mobile phase.[11]
-
Implement a Prevention Strategy: If the side product is confirmed to be the β-isomer, re-synthesize the peptide using one of the prevention strategies outlined below.
-
Issue 2: Significant byproduct formation is observed in peptides containing Asp-Gly or other susceptible sequences.
-
Root Cause: The primary cause is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine.[3][5]
-
Solutions:
-
Modify Deprotection Conditions:
-
Acidic Additives: Add an acidic additive to the piperidine deprotection solution to buffer the basicity.[3][9]
-
Add 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution.[8][9]
-
Use 0.1 M 2,4-dinitrophenol (DNP) as an alternative additive.[1]
-
Employ ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which has proven to be highly effective.[1]
-
A 5% formic acid solution in the deprotection cocktail has been shown to reduce aspartimide formation significantly in certain cases.[1][12]
-
-
Use a Weaker Base: Replace piperidine with a weaker base for Fmoc deprotection.[3][9]
-
-
Utilize Sterically Hindered Asp Protecting Groups: The standard tert-butyl (OtBu) protecting group may not offer sufficient steric hindrance. Using bulkier protecting groups can physically block the formation of the succinimide ring.[3][4]
-
Employ Backbone Protection: This is one of the most effective methods to completely eliminate aspartimide formation.[1][10]
-
Data Presentation
The following tables summarize the effectiveness of different strategies in minimizing aspartimide formation.
Table 1: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Aspartimide Formation Level | Reference(s) |
| 20% Piperidine in DMF | High (Sequence Dependent) | [2] |
| 20% Piperidine + 0.1 M HOBt in DMF | Reduced | [2][8] |
| 20% Piperidine + 5% Formic Acid in DMF | Significantly Reduced | [1][2] |
| 5% Piperazine + 0.1 M HOBt in DMF | Significantly Reduced | [3][8] |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Fmoc-Asp Derivative | Aspartimide Formation (%) in Model Peptide (VKDGYI) | Reference(s) |
| Fmoc-Asp(OtBu)-OH | High (Baseline) | [14] |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced | [14] |
| Fmoc-Asp(OEpe)-OH | Extremely Low | [14] |
| Fmoc-Asp(OPhp)-OH | Extremely Low | [14] |
| Fmoc-Asp(OBno)-OH | Almost Undetectable | [14] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate for 10-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of a Sterically Hindered Fmoc-Asp Derivative
-
Resin Swelling and Deprotection: Swell the resin and perform the N-terminal Fmoc deprotection as per the standard protocol.
-
Amino Acid Activation: In a separate vessel, dissolve the sterically hindered Fmoc-Asp derivative (e.g., Fmoc-Asp(OMpe)-OH) and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add a tertiary amine base (e.g., DIEA or NMM) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature, or as determined by a completion test (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Subsequent Steps: Proceed with the deprotection and coupling of the next amino acid.
Protocol 3: Using a Dmb-Protected Dipeptide
-
Resin Swelling and Deprotection: Swell the resin and perform the N-terminal Fmoc deprotection of the growing peptide chain.
-
Dipeptide Activation: Activate the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using a standard coupling reagent and base in DMF, similar to a single amino acid.
-
Coupling: Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours. The coupling of these dipeptides can be slower than single amino acids.
-
Washing: Wash the resin thoroughly with DMF.
-
Subsequent Steps: Continue with the synthesis. The Dmb group is stable to piperidine but will be cleaved during the final TFA cleavage from the resin.[2][10]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Asp(OMpe)-OH [cem.com]
- 14. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asn-OH Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with slow or inefficient coupling of Fmoc-Asn-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction so slow and incomplete?
A1: Slow and incomplete coupling of this compound is a well-documented issue in SPPS. There are two primary reasons for this:
-
Poor Solubility: this compound has very low solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] This poor solubility hinders its ability to efficiently react with the free amine on the resin-bound peptide chain.
-
Side-Chain Interactions: The unprotected side-chain amide can engage in hydrogen bonding, which may contribute to aggregation and further reduce reactivity.
Q2: I'm observing a significant impurity in my crude peptide after coupling with this compound. What is it?
A2: The most common side reaction during the coupling of unprotected this compound is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[3][4][5] This reaction is particularly prevalent when using carbodiimide-based activators like DCC or DIC.[6] The resulting nitrile-containing peptide is often difficult to separate from the desired product via HPLC.
Q3: How can I solve the problems of slow coupling and side-chain dehydration?
A3: The most effective and widely recommended solution is to use a side-chain protected asparagine derivative. Fmoc-Asn(Trt)-OH (N-α-Fmoc-N-β-trityl-L-asparagine) is the industry standard for this purpose.[7][8]
Advantages of using Fmoc-Asn(Trt)-OH:
-
Prevents Dehydration: The bulky trityl (Trt) group completely shields the side-chain amide, preventing the dehydration reaction that leads to nitrile formation.[1][2][9]
-
Improves Solubility: Fmoc-Asn(Trt)-OH is readily soluble in common SPPS solvents, which dramatically improves coupling kinetics and efficiency.[1][2]
-
Results in Purer Peptides: The prevention of side reactions leads to significantly purer crude peptides, simplifying downstream purification.[1][10]
Q4: I've switched to Fmoc-Asn(Trt)-OH, but my coupling is still not optimal. What else can I do?
A4: If you still face challenges, consider optimizing your coupling reagents. While standard carbodiimide activators (DIC/HOBt) work, more potent reagents are often better for difficult couplings, including those with sterically hindered amino acids.
-
Aminium/Uronium Reagents (e.g., HBTU, HATU): These reagents are known for their high reactivity and speed, often driving couplings to completion more effectively than carbodiimides.[11]
-
Phosphonium Reagents (e.g., PyBOP): These are also highly efficient and are known to minimize side reactions. BOP reagent, in particular, has been shown to provide rapid and clean coupling for side-chain protected asparagine.[3][4][5]
Data Presentation
The following tables provide representative data illustrating the impact of side-chain protection and coupling reagent choice on the purity of a model peptide containing asparagine.
Table 1: Comparison of Crude Peptide Purity with Unprotected vs. Protected Asparagine
| Amino Acid Derivative | Coupling Reagent | Typical Crude Purity (%)* | Major Impurity |
| This compound | DIC/HOBt | 50-70% | β-cyanoalanine peptide |
| Fmoc-Asn(Trt)-OH | DIC/HOBt | >90% | Deletion peptide (minor) |
| This compound | HBTU/DIPEA | 65-80% | β-cyanoalanine peptide |
| Fmoc-Asn(Trt)-OH | HBTU/DIPEA | >95% | Deletion peptide (minor) |
*Note: Values are representative for a standard model peptide and may vary based on sequence and specific synthesis conditions.
Table 2: Effect of Coupling Reagents on the Efficiency of Fmoc-Asn(Trt)-OH Incorporation
| Coupling Reagent | Reagent Class | Typical Coupling Time | Representative Efficiency (%)* |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% |
| HBTU/DIPEA | Aminium/Uronium | 30 - 60 min | 98 - 99.5% |
| HATU/DIPEA | Aminium/Uronium | 20 - 45 min | >99% |
| PyBOP/DIPEA | Phosphonium | 30 - 60 min | 98 - 99% |
*Note: Efficiency is defined as the percentage of successful couplings in a single pass, as might be determined by a quantitative Kaiser test or HPLC analysis of a test cleavage.
Mandatory Visualizations
Caption: Troubleshooting workflow for slow this compound coupling reactions.
Caption: Side-chain dehydration of this compound during carboxyl activation.
Experimental Protocols
Protocol 1: Kaiser Test (for Monitoring Coupling Completion)
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin. A blue color indicates incomplete coupling, while a yellow/colorless result indicates a complete reaction.[3][11][12]
Reagents:
-
Solution A: 1 mL of 0.1M KCN in water diluted into 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel into a small glass test tube.
-
Wash the beads with DMF and then ethanol to remove residual reagents.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive (Blue): Incomplete coupling. Free amines are present.
-
Negative (Yellow/Colorless): Complete coupling. No free amines detected.
-
Protocol 2: Standard Coupling Cycle using Fmoc-Asn(Trt)-OH and HATU
This protocol describes a single coupling cycle for adding Fmoc-Asn(Trt)-OH to a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
Fmoc-Asn(Trt)-OH (4 equivalents relative to resin loading).
-
HATU (3.8 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
DMF (synthesis grade).
-
20% (v/v) piperidine in DMF.
Procedure:
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel (e.g., by shaking or bubbling nitrogen) for 45-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (Protocol 1) to confirm reaction completion.
-
If the test is negative (yellow), proceed to washing. Wash the resin with DMF (5 times).
-
If the test is positive (blue), extend the coupling time or perform a re-coupling with fresh reagents.
-
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Test Cleavage and HPLC Analysis
A small-scale test cleavage allows for analysis of the peptide before committing to the full-scale cleavage.[3][11]
Procedure:
-
Sample Collection:
-
Take a small sample of the peptide-resin (approx. 10-20 mg) and place it in a 1.5 mL microcentrifuge tube.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 200-500 µL of the cleavage cocktail to the resin.
-
Let the reaction proceed for 2-3 hours at room temperature with occasional vortexing.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin out or centrifuge and carefully transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add 1 mL of cold diethyl ether to the supernatant to precipitate the crude peptide.
-
Centrifuge for 2 minutes at high speed to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet with another 1 mL of cold ether, centrifuge, and decant again to remove scavengers.
-
Allow the residual ether to evaporate, leaving the dry, crude peptide.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile). A typical concentration is 1 mg/mL.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Analyze the resulting chromatogram to assess the purity of the crude peptide and identify any major impurities.
-
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. researchgate.net [researchgate.net]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Asn(Trt)-OH [cem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Fmoc-Asn-OH Deprotection
Welcome to the technical support center for optimizing Fmoc-Asn-OH deprotection conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS) involving asparagine.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of asparagine (Asn) in Fmoc-SPPS challenging?
A1: The primary challenges with unprotected this compound are its very poor solubility in common SPPS solvents like DMF and NMP, and the propensity of its side-chain amide to undergo dehydration to a nitrile during the amino acid activation/coupling step, especially with carbodiimide reagents.[1][2] To circumvent these issues, the use of side-chain protected Fmoc-Asn(Trt)-OH is strongly recommended.[1][2]
Q2: What is aspartimide formation and why is it a concern for Asn-containing peptides?
A2: Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the Fmoc deprotection step with piperidine. This side reaction is most pronounced in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[3] The resulting cyclic imide is prone to epimerization and subsequent nucleophilic attack by piperidine or water, leading to the formation of difficult-to-separate impurities, including α- and β-peptides and their piperidide adducts, ultimately reducing the yield and purity of the target peptide.[4]
Q3: What is the primary strategy to prevent side reactions associated with asparagine during Fmoc-SPPS?
A3: The most effective strategy is to use a side-chain protecting group on the asparagine residue. Fmoc-Asn(Trt)-OH is the most commonly used derivative. The trityl (Trt) group physically blocks the side-chain amide, preventing dehydration to the nitrile during coupling.[1][5] It also significantly improves the solubility of the amino acid derivative in standard organic solvents.[1][2]
Q4: Are there any issues associated with the deprotection of Fmoc-Asn(Trt)-OH?
A4: While the Fmoc deprotection of an Asn(Trt) residue is generally straightforward, the final cleavage of the Trt group from the side chain can sometimes be slow, particularly if the Asn(Trt) residue is at the N-terminus of the peptide. In such cases, extending the final trifluoroacetic acid (TFA) cleavage time from the typical 1-2 hours to up to 4 hours may be necessary for complete removal.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield or purity in Asn-containing peptides | 1. Aspartimide formation during Fmoc deprotection. 2. Nitrile formation (dehydration of Asn side chain) during coupling. 3. Poor solubility of unprotected this compound leading to incomplete coupling. 4. Incomplete Fmoc deprotection due to peptide aggregation. | 1. Add an acidic additive to the deprotection reagent (e.g., 0.1 M HOBt in 20% piperidine/DMF). Use a milder base like piperazine or morpholine. Lower the reaction temperature.[4][7] 2. Use side-chain protected Fmoc-Asn(Trt)-OH . If using unprotected this compound, avoid carbodiimide activators or add HOBt to the coupling reaction.[8] 3. Use Fmoc-Asn(Trt)-OH , which has significantly better solubility.[1][2] 4. Use a more potent deprotection cocktail (e.g., containing DBU) for a short period. Perform deprotection at a slightly elevated temperature (e.g., 35-40°C). |
| Slow or incomplete removal of the Trt group from Asn(Trt) | The N-terminal Asn(Trt) residue is known to have slower deprotection kinetics during final cleavage. | Extend the final TFA cleavage time to 2-4 hours.[1][6] Ensure sufficient scavengers are present in the cleavage cocktail. |
| Presence of unexpected peaks in HPLC/MS analysis | Formation of deletion sequences, byproducts from aspartimide formation (α/β-peptides, piperidides), or capped sequences. | Confirm complete Fmoc deprotection at each step. For aspartimide-related issues, implement the mitigation strategies mentioned above. Ensure high-purity reagents and solvents. |
Data Presentation
Table 1: Solubility of Fmoc-Asn Derivatives
| Amino Acid Derivative | Solubility in DMF/NMP | Reference(s) |
| This compound | Very low / Sparingly soluble | [1][2] |
| Fmoc-Asn(Trt)-OH | Readily soluble | [1][2] |
Table 2: Effect of Deprotection Conditions on Aspartimide Formation in a Model Peptide (VKDGYI)
Note: This data is for an Asp-containing model peptide, as specific quantitative comparisons for Asn-containing peptides are less common in the literature. The principles of minimizing base-catalyzed aspartimide formation are applicable.
| Deprotection Reagent | Incubation Time & Temp | Target Peptide (%) | Aspartimide (%) | Piperidide/Piperazide Adducts (%) | Reference(s) |
| 20% Piperidine in DMF | 1h at 50°C | 77.1 | 1.6 (D/L) | 21.3 (D/L-α/β) | [9] |
| 5% Piperazine + 2% DBU in NMP | 1h at 50°C | 80.2 | 1.9 (D/L) | 17.9 (D/L-α/β) | [9] |
| 5% Piperazine + 2% DBU + 1% Formic Acid in NMP | 1h at 50°C | 98.3 | Not Detected | 1.7 (D/L-α/β) | [9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF.
-
Initial treatment: 1-3 minutes.
-
Drain the solution.
-
Second treatment: 10-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Optimized Fmoc Deprotection to Minimize Aspartimide Formation
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Wash: Wash the resin with DMF (3 x 1 min).
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Treat the resin with the prepared deprotection cocktail.
-
Initial treatment: 1-3 minutes.
-
Drain the solution.
-
Second treatment: 15-25 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation (Optional): Perform a Kaiser test.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.
Caption: Side reaction of nitrile formation during the activation/coupling of unprotected this compound.
Caption: General experimental workflow for an Fmoc-SPPS cycle.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 7. chempep.com [chempep.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: N-Terminal Asparagine Incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when working with proteins containing N-terminal asparagine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving stable incorporation of N-terminal asparagine in my recombinant protein so challenging?
A1: Incorporating an N-terminal asparagine residue presents several challenges due to its inherent chemical instability and its recognition by cellular protein degradation machinery. The primary issues include:
-
Deamidation: The side chain of asparagine can spontaneously undergo a non-enzymatic deamidation reaction to form aspartic acid or isoaspartic acid.[1][2] This introduces heterogeneity and can alter the protein's structure, charge, and function.[2]
-
N-Degron Pathway: In eukaryotic cells, N-terminal asparagine is recognized as a degradation signal (degron) by the N-degron pathway.[3][4][5] The asparagine is first deamidated to aspartate, which is then targeted for ubiquitination and subsequent proteasomal degradation, leading to a short protein half-life.[3][6]
-
Clipping/Truncation: A recently identified degradation pathway in monoclonal antibodies involves the cleavage of the N-terminal asparagine residue following deamidation.[7][8][9] This results in a truncated protein product.
-
Cyclization: N-terminal asparagine can undergo cyclization, forming a succinimide intermediate, which is another potential side reaction.[10]
Q2: My protein with N-terminal asparagine shows multiple peaks on chromatography. What could be the cause?
A2: Multiple peaks on analytical chromatography (e.g., CEX, cIEF) are often indicative of post-translational modifications of the N-terminal asparagine. The different peaks can correspond to:
-
The intact protein with N-terminal asparagine.
-
Deamidated forms (aspartic acid and isoaspartic acid), which are more acidic.
-
The succinimide intermediate of the deamidation reaction.[7]
-
A clipped or truncated form of the protein where the N-terminal asparagine has been removed.[7][8][9]
Q3: How can I minimize deamidation of N-terminal asparagine during protein purification and storage?
A3: Deamidation is highly dependent on pH, temperature, and the local sequence context.[2][11] To minimize deamidation:
-
pH Control: Maintain the pH of your buffers below 6.0, as the rate of deamidation is significantly slower at acidic pH.[2]
-
Temperature Control: Whenever possible, perform purification steps at low temperatures (e.g., 4°C) and store the purified protein at -80°C.
-
Buffer Composition: The type of buffer can also influence the rate of deamidation.[11] It is advisable to perform buffer screening to identify the optimal formulation for your specific protein.
Q4: I suspect my protein is being degraded via the N-degron pathway. How can I confirm this and prevent it?
A4: To confirm the involvement of the N-degron pathway, you can perform experiments such as inhibiting the proteasome (e.g., with MG132) and observing if the stability of your protein increases. To prevent degradation through this pathway, the most effective strategy is to modify the N-terminus of your protein using site-directed mutagenesis to replace the asparagine with a stabilizing residue (e.g., Alanine, Valine).
Troubleshooting Guides
Problem 1: Low expression yield of a protein with N-terminal asparagine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation via the N-degron pathway | Perform a pulse-chase experiment with and without a proteasome inhibitor (e.g., MG132). | Increased protein stability in the presence of the inhibitor. |
| Use site-directed mutagenesis to replace the N-terminal asparagine with a stabilizing residue (e.g., Alanine). | Significantly improved protein expression and yield. | |
| Protein toxicity or insolubility | Lower the expression temperature and/or the inducer concentration. | Reduced metabolic burden on the host cells, potentially increasing soluble protein yield.[12] |
| Co-express with molecular chaperones. | Improved protein folding and solubility.[13] | |
| Fuse a solubility-enhancing tag (e.g., MBP, GST) to the C-terminus. | Increased solubility of the expressed protein.[14] |
Problem 2: Product heterogeneity observed by mass spectrometry (unexpected mass variants).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Deamidation | Analyze the sample using techniques that can separate charge variants, such as CEX or cIEF.[7] | Observation of acidic peaks corresponding to deamidated species. |
| Perform peptide mapping and MS/MS analysis to confirm the +1 Da mass shift at the N-terminus.[15] | Identification of peptides with asparagine converted to aspartic acid or isoaspartic acid. | |
| N-terminal Clipping/Truncation | Analyze the intact mass of the protein by mass spectrometry. | Detection of a species with a mass corresponding to the loss of the N-terminal asparagine residue (114 Da).[7] |
| Perform N-terminal sequencing (Edman degradation) of the different chromatographic peaks. | Confirmation of the truncated sequence in the unexpected variant. | |
| Cyclization | Analyze the sample by mass spectrometry, looking for a -17 Da modification at the N-terminus of peptides with the sequence X-Asn-Gly.[10] | Identification of peptides that have undergone N-terminal cyclization. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Replace N-terminal Asparagine
This protocol describes a typical workflow for replacing the N-terminal asparagine with a different amino acid using a PCR-based site-directed mutagenesis kit.
1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.[16]
-
The melting temperature (Tm) of the primers should be ≥78°C.[16]
-
Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[16][17]
2. PCR Amplification:
-
Set up the PCR reaction according to the manufacturer's protocol. A typical reaction includes the template DNA (plasmid containing your gene of interest), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.
-
The PCR cycling conditions generally involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[16][18]
3. DpnI Digestion:
-
Following PCR, add the DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours.[18] DpnI digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid.
4. Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.[19]
-
Plate the transformation mixture on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
Protocol 2: Characterization of N-terminal Asparagine Modifications by Mass Spectrometry
This protocol outlines a general approach for identifying deamidation and clipping of N-terminal asparagine using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
The purified protein sample can be analyzed either intact or after digestion with a protease (e.g., trypsin).
-
For intact mass analysis, dilute the protein in an appropriate buffer compatible with mass spectrometry.
-
For peptide mapping, denature, reduce, and alkylate the protein before digesting with trypsin.
2. LC-MS Analysis:
-
Intact Mass Analysis:
-
Separate the different protein forms using reversed-phase or ion-exchange chromatography.
-
Analyze the eluent by high-resolution mass spectrometry to determine the accurate mass of the intact protein species.[20]
-
-
Peptide Mapping:
-
Separate the tryptic peptides using reversed-phase chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
3. Data Analysis:
-
Intact Mass Data: Look for mass differences corresponding to deamidation (+1 Da) or clipping (-114 Da for asparagine).
-
Peptide Mapping Data:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Look for a +1 Da mass modification on peptides containing the N-terminal asparagine to confirm deamidation.[15]
-
Identify the peptide that is missing the N-terminal asparagine to confirm clipping. The fragmentation pattern in the MS/MS spectrum will confirm the truncated sequence.[7]
-
Data Summary
Table 1: Factors Influencing the Rate of Asparagine Deamidation
| Factor | Effect on Deamidation Rate | Reference |
| pH | Increases at neutral and basic pH. | [2] |
| Temperature | Increases with higher temperature. | [11] |
| Adjacent C-terminal Residue | Small, flexible residues like Glycine and Serine increase the rate. | [2] |
| Protein Higher-Order Structure | Can either protect from or promote deamidation depending on local conformation. | [21][22] |
| Buffer Components | Certain buffer ions can catalyze the reaction. | [1][23][24] |
Visualizations
Caption: N-terminal asparagine deamidation and clipping pathway.
Caption: The Arg/N-degron pathway for N-terminal asparagine.
Caption: Troubleshooting workflow for N-terminal asparagine issues.
References
- 1. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deamidation - Wikipedia [en.wikipedia.org]
- 3. Structural Analyses on the Deamidation of N-Terminal Asn in the Human N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analyses on the Deamidation of N-Terminal Asn in the Human N-Degron Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Arg/N-Degron Pathway—A Potential Running Back in Fine-Tuning the Inflammatory Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of N-Terminal Asparagine Deamidation and Clipping of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclization of the N-terminal X-Asn-Gly motif during sample preparation for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. web.stanford.edu [web.stanford.edu]
- 18. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 19. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 20. ahajournals.org [ahajournals.org]
- 21. Conformational Control of Fast Asparagine Deamidation in a Norovirus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. [PDF] Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Reducing Aggregation in Peptides with Asparagine Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing asparagine (Asn) residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in peptides containing asparagine?
A1: The primary driver of aggregation in asparagine-containing peptides is a chemical modification called deamidation.[1][2] Under physiological or slightly basic conditions, the side-chain amide of an asparagine residue can spontaneously react to form a succinimide intermediate. This intermediate then hydrolyzes to form either aspartic acid (Asp) or, more commonly, isoaspartic acid (isoAsp).[3][4] This conversion introduces a negative charge and a structural "kink" in the peptide backbone, which can disrupt its native conformation, expose hydrophobic regions, and ultimately lead to the formation of aggregates.[2] Even very low levels of deamidation, sometimes less than 5%, can be sufficient to induce aggregation.[5][6]
Q2: Which amino acid sequences are most prone to asparagine deamidation?
A2: The rate of asparagine deamidation is highly dependent on the adjacent amino acid on the C-terminal side. Sequences where asparagine is followed by a small, flexible amino acid are particularly susceptible. The most problematic sequences include:
-
Asn-Gly
-
Asn-Ser
-
Asn-Ala
The flexibility of the adjacent residue allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack of the backbone nitrogen on the asparagine side chain, initiating the deamidation process.[3]
Q3: How can I prevent or minimize aggregation of my asparagine-containing peptide during synthesis and handling?
A3: A multi-pronged approach is often necessary to prevent aggregation. Key strategies include:
-
pH Optimization: Maintain the peptide in a slightly acidic buffer (pH 4-6) as the rate of deamidation is significantly slower under these conditions.[1][7]
-
Use of Excipients: Incorporate stabilizing excipients into your solutions. Sugars (like sucrose and trehalose), polyols (such as mannitol), and certain amino acids (arginine, glycine) can help stabilize the peptide's native conformation and reduce aggregation.[8][9][10]
-
Low Temperature: Perform all handling and storage at low temperatures (e.g., 4°C or frozen at -20°C to -80°C) to slow down the rate of deamidation and other degradation pathways.[11]
-
Control Peptide Concentration: Work with the lowest feasible peptide concentration, as higher concentrations promote intermolecular interactions that lead to aggregation.[9]
-
Lyophilization: For long-term storage, lyophilize the peptide, preferably with a lyoprotectant like trehalose, to remove water, a key reactant in the deamidation process.[1][8]
Troubleshooting Guides
Problem 1: My purified peptide solution becomes cloudy or precipitates over time.
-
Possible Cause: This is a classic sign of peptide aggregation. The cloudiness is due to the formation of insoluble aggregates.
-
Troubleshooting Steps:
-
Verify Purity and Identity: Confirm the purity and identity of your peptide using Reverse-Phase HPLC (RP-HPLC) and mass spectrometry to rule out impurities as the cause.
-
Analyze for Aggregates: Use Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to confirm the presence of higher molecular weight species.
-
Optimize Buffer Conditions:
-
Adjust pH: If your current buffer is neutral or basic, switch to a buffer with a pH in the range of 4-6.
-
Add Excipients: Screen a panel of excipients (see Table 2) to identify one that stabilizes your peptide. Arginine (e.g., 50-100 mM) is often a good starting point for improving solubility.[12]
-
-
Reduce Concentration: Dilute your peptide stock solution.
-
Store Properly: Aliquot your peptide solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[8]
-
Problem 2: I observe a loss of the main peak and the appearance of earlier-eluting peaks in my RP-HPLC analysis.
-
Possible Cause: The earlier-eluting peaks often correspond to more polar, deamidated forms of your peptide (Asp and isoAsp). These deamidated species can act as seeds for aggregation.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Collect the early-eluting peaks and analyze them by mass spectrometry. A mass increase of +1 Da compared to the parent peptide is indicative of deamidation.
-
Review Synthesis and Purification Conditions:
-
Solid-Phase Peptide Synthesis (SPPS): If you are synthesizing the peptide, consider using backbone protection strategies, such as incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the nitrogen of the amino acid preceding the asparagine to prevent aspartimide formation, a side reaction that leads to deamidation.
-
Purification: Ensure that purification buffers are at an optimal pH and that the process is carried out at a low temperature.
-
-
Formulation Optimization: Refer to the formulation strategies in Q3 of the FAQs to minimize deamidation in your final peptide solution.
-
Data Presentation
Table 1: Effect of pH on the Rate of Asparagine Deamidation
| pH | Relative Deamidation Rate | Notes |
| < 4 | Low | Direct hydrolysis can occur, but succinimide-mediated deamidation is slow.[13] |
| 4 - 6 | Minimal | Generally the most stable pH range to minimize deamidation.[7] |
| 6 - 8 | Increases | The rate of deamidation increases significantly in neutral to slightly basic conditions.[13][14] |
| > 8 | High | Deamidation is rapid at basic pH.[13] |
Table 2: Common Excipients to Reduce Peptide Aggregation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5% - 10% (w/v) | Preferential exclusion, vitrification during lyophilization, stabilization of native conformation.[1][8] |
| Polyols | Mannitol, Sorbitol | 1% - 5% (w/v) | Similar to sugars, act as lyoprotectants and stabilizers.[1] |
| Amino Acids | Arginine, Glycine, Proline | 50 - 150 mM | Arginine suppresses aggregation of unfolded species; Glycine can stabilize the native state.[9][15] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Reduce surface-induced aggregation and stabilize the peptide in solution. |
Experimental Protocols
Protocol 1: Lyophilization of Asparagine-Containing Peptides
This protocol describes a general procedure for lyophilizing peptides to enhance long-term stability and reduce aggregation.
-
Peptide Solubilization:
-
Dissolve the purified peptide in a minimal amount of sterile, high-purity water or a volatile buffer (e.g., 0.1% trifluoroacetic acid in water).
-
If desired, add a lyoprotectant such as trehalose to a final concentration of 5% (w/v).[8]
-
-
Aliquoting:
-
Dispense the peptide solution into sterile, lyophilization-safe vials.
-
-
Freezing:
-
Snap-freeze the vials by immersing them in liquid nitrogen or a dry ice/ethanol bath. Rapid freezing promotes the formation of small ice crystals, which is optimal for lyophilization.[16]
-
-
Primary Drying (Sublimation):
-
Place the frozen vials in a pre-cooled lyophilizer chamber.
-
Apply a vacuum (typically < 200 mTorr).
-
Set the shelf temperature to a point below the eutectic point of the formulation (e.g., -40°C to -20°C).
-
Hold under these conditions until all the ice has sublimated.[16]
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to room temperature (e.g., 25°C) while maintaining the vacuum.
-
Hold for several hours to remove residual bound water.[8]
-
-
Storage:
-
Backfill the vials with an inert gas like nitrogen or argon, seal tightly, and store at -20°C or -80°C, protected from light.[11]
-
Protocol 2: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
System Preparation:
-
Column: Select a silica-based SEC column with a pore size appropriate for the expected size range of your peptide and its aggregates (e.g., 150-300 Å).
-
Mobile Phase: A typical mobile phase is 100-150 mM sodium phosphate, pH 6.5-7.0, with 150-300 mM NaCl to minimize non-specific interactions.[17][18]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min for a standard analytical column).
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector at 214 nm and/or 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any higher molecular weight species.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Protocol 3: Thioflavin T (ThT) Assay for Fibril Formation
The ThT assay is a fluorescence-based method to detect the formation of amyloid-like fibrils, a common type of peptide aggregate.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1-2 mM stock solution of Thioflavin T in water. Filter through a 0.22 µm filter and store protected from light.
-
Peptide Stock Solution: Prepare a concentrated stock solution of your peptide in an appropriate buffer. To ensure a monomeric starting state, you may need to pre-treat the peptide solution (e.g., by brief sonication or filtration).
-
-
Assay Setup (96-well Plate):
-
Use a black, clear-bottom 96-well plate.
-
In each well, combine the peptide solution (at the desired final concentration for aggregation) and ThT (final concentration of 10-20 µM).[3]
-
Include controls: buffer with ThT only (for background fluorescence) and peptide alone (if monitoring light scattering).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Visualizations
Caption: Asparagine deamidation pathway leading to aggregation.
Caption: Workflow for troubleshooting peptide aggregation.
References
- 1. lsinstruments.ch [lsinstruments.ch]
- 2. bettersizeinstruments.com [bettersizeinstruments.com]
- 3. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. research.colostate.edu [research.colostate.edu]
- 7. brookhaveninstruments.com [brookhaveninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. efce.ch.bme.hu [efce.ch.bme.hu]
- 18. technosaurus.co.jp [technosaurus.co.jp]
- 19. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]
Technical Support Center: Purification of Peptides Containing Fmoc-Asn-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic peptides containing asparagine (Asn), particularly when using Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Asn(Trt)-OH recommended over unprotected Fmoc-Asn-OH?
A1: The use of Fmoc-Asn(Trt)-OH is highly recommended for two primary reasons:
-
Improved Solubility: this compound has very poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] In contrast, the trityl (Trt) protecting group on the side chain significantly enhances solubility, making it comparable to other common Fmoc-amino acids.[1][2][3][4]
-
Prevention of Side Reactions: During the activation step of coupling, the unprotected asparagine side-chain amide can undergo dehydration to form a nitrile (-C≡N).[1][5] This is a significant risk, especially when using carbodiimide-based coupling reagents.[1][3][5] The Trt group effectively prevents this side reaction, leading to a purer crude peptide product.[2][3]
Q2: What are the most common side reactions involving asparagine during and after synthesis?
A2: The primary side reactions are:
-
Dehydration: As mentioned above, the formation of a β-cyanoalanine residue by dehydration of the Asn side chain during activation.[5] This is largely mitigated by using Fmoc-Asn(Trt)-OH.
-
Deamidation: The conversion of the asparagine side-chain amide to an aspartic acid carboxyl group.[6][7] This can occur spontaneously, especially in specific sequences (like Asn-Gly or Asn-Ser) and is accelerated at neutral or basic pH.[6][7] Deamidation proceeds through a cyclic succinimide intermediate, which can then hydrolyze to form both aspartic acid (Asp) and isoaspartic acid (isoAsp) residues, creating multiple impurity peaks in HPLC.[7]
Q3: My Asn-containing peptide is aggregating. What are the causes and solutions?
A3: Aggregation is a common issue, particularly for hydrophobic sequences or those containing repeating asparagine residues.[8][9][10][11]
-
Causes: Aggregation is driven by intermolecular hydrogen bonding of the peptide backbones, leading to the formation of secondary structures like β-sheets.[8][12] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, which can induce precipitation.[13]
-
Solutions:
-
During Synthesis: Use specialized resins (e.g., PEG-based), incorporate structure-breaking elements like pseudoprolines, or use backbone-protecting groups (Dmb, Hmb).[8][12]
-
During Purification: Adjust the pH of HPLC buffers to be at least 1-2 units away from the peptide's pI.[13] Adding organic modifiers like acetonitrile or using chaotropic salts can also help disrupt aggregation.[8][12] For extremely insoluble peptides, initial dissolution in solvents like formic acid, HFIP, or DMSO may be necessary before dilution into the purification buffer.[9][14]
-
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing asparagine.
Problem 1: Multiple unexpected peaks in the crude peptide's analytical HPLC.
-
Symptoms: The HPLC chromatogram shows several peaks close to the main product peak, often with similar UV absorbance profiles.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Deprotection of Asn(Trt) | The Trt group on an N-terminal asparagine can be slow to cleave.[2][3] Solution: Extend the TFA cleavage time to 2-4 hours and ensure an adequate concentration of scavengers like triisopropylsilane (TIS).[3][15] |
| Deamidation (Asn → Asp/isoAsp) | This occurs if the peptide was exposed to neutral or high pH during workup or storage.[7][16] It results in a mass increase of +1 Da. Solution: Maintain acidic conditions (pH 2-3) throughout the purification process.[13][17] Analyze samples promptly after dissolution. |
| Dehydration (Asn → β-cyanoalanine) | This occurs during synthesis if unprotected this compound was used with carbodiimide activators.[5] Results in a mass loss of -18 Da. Solution: This is irreversible. For future syntheses, use Fmoc-Asn(Trt)-OH. |
| Aspartimide Formation | This is common in Asp-Gly, Asp-Ala, or Asp-Ser sequences and can occur during piperidine treatment in Fmoc-SPPS.[8][13] It leads to α- and β-peptide impurities. Solution: Add HOBt to the piperidine deprotection solution or use backbone protection (e.g., Hmb, Dmb) on the preceding residue.[8] |
| Deletion Sequences | Caused by incomplete coupling or deprotection during SPPS, often due to peptide aggregation on the resin.[18][19] Solution: Optimize synthesis by using PEG-based resins, chaotropic salts, or higher coupling temperatures to disrupt aggregation.[8][12] |
Table 1: Common Impurities and Corresponding Mass Differences
| Impurity | Cause | Mass Shift from Target Peptide (Da) |
| Incompletely Deprotected Asn(Trt) | Incomplete TFA cleavage | +242.3 |
| Deamidated Peptide (Asp/isoAsp) | High pH, sequence-dependent | +1.0 |
| Dehydrated Peptide (β-cyanoalanine) | Use of unprotected Asn during synthesis | -18.0 |
| Truncated/Deletion Sequence | Incomplete coupling/deprotection | Varies (loss of one or more amino acids) |
| Piperidine Adduct | Aspartimide opening by piperidine | +84.1 |
Problem 2: Peptide precipitates during purification or fails to redissolve after lyophilization.
-
Symptoms: The solution turns cloudy during the HPLC run, especially as the organic solvent concentration changes. Lyophilized powder does not dissolve in aqueous buffers.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low Peptide Solubility | Peptides with high hydrophobicity or repeating asparagine residues have inherently low aqueous solubility.[9][14][20] Solution: Initially dissolve the crude peptide in a small amount of a strong solvent (e.g., formic acid, neat TFA, DMSO, or HFIP) before diluting it into the HPLC mobile phase.[9][14] Use sonication to aid dissolution.[14] |
| Purification at Isoelectric Point (pI) | Peptide solubility is minimal at its pI.[13] Solution: Adjust the pH of the mobile phase to be at least 1-2 units away from the calculated pI of the peptide. Most peptides are soluble at low pH (e.g., 0.1% TFA, pH ~2).[13][17] |
| High Peptide Concentration | Overly concentrated solutions promote aggregation and precipitation.[13] Solution: Load a more dilute solution onto the HPLC column or perform multiple smaller purification runs. |
Visual Guides and Workflows
The following diagrams illustrate key processes and troubleshooting logic for purifying asparagine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. FMOC-Asn(Trt)-OH N-α-Fmoc-N-β-trityl-L-asparagine Novabiochem® | 132388-59-1 [sigmaaldrich.com]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. iscabiochemicals.com [iscabiochemicals.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. bachem.com [bachem.com]
- 19. biotage.com [biotage.com]
- 20. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Asn(Trt)-OH N-Terminal Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow or incomplete N-terminal Fmoc deprotection of Fmoc-Asn(Trt)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Slow or Incomplete N-Terminal Fmoc Deprotection of Fmoc-Asn(Trt)-OH
Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal asparagine residue, particularly when its side chain is protected by a trityl (Trt) group, is a frequently observed challenge in SPPS. This can lead to the synthesis of deletion sequences and purification difficulties. This guide provides a systematic approach to diagnose and resolve this issue.
Step 1: Confirming Incomplete Deprotection
Before modifying your synthesis protocol, it is crucial to confirm that the Fmoc deprotection is indeed incomplete. Two common methods for this are:
-
Qualitative Analysis: The Kaiser Test A positive Kaiser test (a blue or purple color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or colorless) suggests that the Fmoc group is still attached.[1] However, it is important to note that the Kaiser test may not yield the typical dark blue color with asparagine.[2]
-
Quantitative Analysis: UV-Vis Spectrophotometry This method involves monitoring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal, at approximately 301 nm.[1] Automated peptide synthesizers often use this method for real-time monitoring. A plateauing of the absorbance below the expected level can indicate incomplete deprotection.
Step 2: Identifying the Root Cause
Several factors can contribute to the slow deprotection of Fmoc-Asn(Trt)-OH:
-
Steric Hindrance: The bulky trityl (Trt) group on the asparagine side chain can sterically hinder the approach of the piperidine base to the N-terminal Fmoc group. This is particularly pronounced when the Asn(Trt) residue is at the N-terminus of the peptide.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that physically block the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[3] Hydrophobic sequences are more prone to aggregation.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chains.
Step 3: Implementing Solutions
Based on the probable cause, the following solutions can be implemented, starting with the least disruptive modifications.
Logical Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting slow N-terminal Fmoc deprotection of Fmoc-Asn(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the N-terminal Fmoc deprotection of Fmoc-Asn(Trt)-OH often slower than for other amino acids?
The slow deprotection is primarily attributed to the steric hindrance caused by the bulky trityl (Trt) group on the side chain of asparagine. This bulkiness can physically impede the access of the piperidine base to the N-terminal Fmoc group, slowing down the deprotection reaction. Problems have been specifically observed with the sluggish deprotection of N-terminal Asn(Trt) residues.[4]
Q2: What is the standard protocol for Fmoc deprotection?
The standard protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1] This is typically done in two steps: a short initial treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with fresh reagent.
Q3: Are there alternative deprotection reagents that are more effective for this specific issue?
Yes, for "difficult" sequences, including those with sterically hindered residues like Asn(Trt), a more potent deprotection cocktail can be used. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be highly efficient and can achieve complete deprotection in a much shorter time, often in less than a minute.[1][5]
Q4: Can peptide aggregation affect the deprotection of Fmoc-Asn(Trt)-OH?
Absolutely. As the peptide chain grows, it can fold and aggregate on the resin, which can physically block the N-terminal Fmoc group from the deprotection reagent.[3] This issue is independent of the specific amino acid but can exacerbate the already slow deprotection of Fmoc-Asn(Trt)-OH. Switching the solvent from DMF to NMP, which has better solvating properties, can help to disrupt aggregation.[1]
Q5: How can I be sure that the deprotection is complete before proceeding to the next coupling step?
It is highly recommended to perform a qualitative test, such as the Kaiser test, on a few resin beads after the deprotection and washing steps. A strong positive result (blue beads) indicates successful deprotection. For more rigorous monitoring, especially during method development, quantitative analysis of the released DBF-piperidine adduct by UV spectroscopy at 301 nm is advised.[1]
Data Presentation
Table 1: Qualitative Comparison of Relative Fmoc Deprotection Rates for Selected Amino Acids
| Amino Acid | Relative Deprotection Rate | Primary Influencing Factors |
| Gly, Ala | Fast | Low steric hindrance. |
| Val, Ile | Moderate | Beta-branched side chains can introduce some steric hindrance. |
| Pro | Fast | The secondary amine structure can influence reaction kinetics. |
| Arg(Pbf) | Moderate to Slow | The bulky Pbf protecting group can cause steric hindrance. |
| Asn(Trt) (N-terminal) | Slow | Significant steric hindrance from the bulky Trt group. [4] |
Note: This table provides a qualitative comparison based on established principles of steric hindrance in SPPS. Actual deprotection times can vary depending on the peptide sequence, resin, and reaction conditions.
Table 2: Comparison of Deprotection Reagents
| Deprotection Reagent | Typical Concentration | Deprotection Time | Advantages | Disadvantages |
| Piperidine/DMF | 20% (v/v) | 10-20 minutes | Standard, well-established. | Can be slow for hindered residues; may not overcome aggregation. |
| DBU/Piperazine/NMP | 2% DBU, 5% Piperazine (v/v) | < 5 minutes | Very fast and efficient, effective for difficult sequences.[1][5] | DBU is a very strong base and may increase the risk of side reactions if not used carefully. |
Experimental Protocols
Protocol 1: Extended Piperidine Deprotection
This protocol is recommended as the first step in troubleshooting slow deprotection of Fmoc-Asn(Trt)-OH.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a fresh solution of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate for an extended period, for example, 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.
Protocol 2: DBU/Piperazine Deprotection
This protocol is recommended for persistent deprotection issues or for sequences known to be difficult.
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Deprotection: Drain the NMP and add the DBU/piperazine solution to the resin.
-
Reaction: Agitate the mixture at room temperature. The reaction is typically very fast (1-5 minutes). A two-step treatment of 2 minutes each is often sufficient.[1]
-
Washing: Drain the deprotection solution and wash the resin extensively with NMP (5-7 times) to remove all traces of DBU and piperazine.
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy
This protocol allows for the quantitative monitoring of the deprotection reaction.
-
Collect Filtrate: After each deprotection step (or at specific time intervals), collect the filtrate containing the DBF-piperidine adduct.
-
Dilution: Dilute a known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
Analysis: The reaction is considered complete when the absorbance of the effluent from the reaction vessel returns to baseline, indicating no further release of the DBF adduct.[1]
Protocol 4: Kaiser Test (Qualitative)
This protocol is used to qualitatively detect the presence of free primary amines.
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) and wash them thoroughly with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads in a small test tube.
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Deprotection Complete): A dark blue or purple color on the beads and in the solution.
-
Negative Result (Deprotection Incomplete): A yellow or colorless appearance.[1]
-
References
Validation & Comparative
A Comparative Purity Analysis: Fmoc-Asn(Trt)-OH versus Fmoc-Asn-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical factor influencing the purity and yield of the final peptide. The incorporation of asparagine (Asn) residues is notoriously challenging due to potential side reactions. This guide provides an objective comparison of two commonly used asparagine derivatives, Fmoc-Asn(Trt)-OH and Fmoc-Asn-OH, with a focus on purity and supported by experimental data and protocols.
The primary challenge when using this compound lies in the susceptibility of its unprotected side-chain amide to dehydration during the carboxyl activation step, a prerequisite for peptide bond formation. This dehydration leads to the formation of a β-cyano-alanine residue, a significant impurity that is difficult to remove. The use of a protecting group on the side-chain amide is the standard strategy to circumvent this issue. Fmoc-Asn(Trt)-OH, which features an acid-labile trityl (Trt) group protecting the side-chain amide, is designed to prevent this undesirable reaction, resulting in significantly purer peptides.[1][2][3]
Beyond preventing side reactions, Fmoc-Asn(Trt)-OH offers a significant advantage in terms of solubility. It dissolves readily in standard SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), ensuring efficient and complete coupling reactions.[4] In contrast, this compound has very poor solubility in these solvents, which can hinder coupling efficiency and lead to incomplete reactions and deletion sequences.[2][4]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance and purity-related parameters for Fmoc-Asn(Trt)-OH and this compound.
| Parameter | Fmoc-Asn(Trt)-OH | This compound | References |
| Typical HPLC Purity | ≥99.0% | Variable, often lower due to inherent instability | [5][6] |
| Primary Side Reaction | None observed during coupling | Side-chain dehydration to β-cyano-alanine | [7] |
| Common Raw Material Impurities | Fmoc-dipeptides, Free amino acid, Acetic acid | Fmoc-dipeptides, Free amino acid, Acetic acid | [8][9] |
| Solubility in DMF/NMP | High | Low / Barely soluble | [4] |
| Coupling Efficiency | High and reliable | Often slow and incomplete | [10] |
| Resulting Peptide Purity | Significantly higher | Lower, with dehydration-related impurities | [1][5][11] |
Experimental Protocols
Protocol for Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for assessing the purity of Fmoc-amino acid derivatives.
Objective: To determine the percentage purity of Fmoc-Asn(Trt)-OH and this compound raw materials.
Materials:
-
Fmoc-Asn(Trt)-OH or this compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 RP-HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the amino acid derivative in a suitable solvent (e.g., 50% ACN in water) to a final concentration of approximately 1.0 mg/mL.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Gradient: A linear gradient from 30% to 100% Solvent B over 15 minutes is a typical starting point. This may require optimization depending on the specific column and system.
-
-
Data Analysis: Integrate the peak areas of all detected signals in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing the result as a percentage.
Protocol for a Standard Coupling Step in SPPS
This protocol highlights the practical application of the two derivatives in a peptide synthesis workflow.
Objective: To couple either Fmoc-Asn(Trt)-OH or this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asn(Trt)-OH or this compound (3 equivalents)
-
Coupling reagent, e.g., HATU (2.9 equivalents)
-
Base, e.g., Diisopropylethylamine (DIEA) (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid derivative and HATU in DMF.
-
Add DIEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Visualizations
Below are diagrams illustrating key workflows and chemical pathways discussed in this guide.
Caption: Comparative pathways of Asn incorporation in SPPS.
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
The use of Fmoc-Asn(Trt)-OH is strongly recommended over this compound for solid-phase peptide synthesis to ensure high purity of the final product. The trityl protecting group effectively prevents the dehydration of the asparagine side chain, a common and problematic side reaction associated with the unprotected derivative. Furthermore, the superior solubility of Fmoc-Asn(Trt)-OH in standard synthesis solvents promotes more efficient and complete coupling reactions, minimizing the risk of deletion sequence impurities.[2][4] While the initial cost of Fmoc-Asn(Trt)-OH may be higher, the investment translates to a cleaner crude product, simplified purification, higher final yields, and greater confidence in the integrity of the synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. FMOC-Asn(Trt)-OH N-a-Fmoc-N- -trityl-L-asparagine Novabiochem 132388-59-1 [sigmaaldrich.com]
- 6. Fmoc-Asn(Trt)-OH [cem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the solubility of amino acid derivatives is a critical parameter influencing reaction efficiency and purity. This guide provides a detailed comparison of the solubility profiles of Fmoc-Asn(Trt)-OH and Fmoc-Asn-OH, two commonly used building blocks for incorporating asparagine into peptide sequences.
The selection of appropriate protecting groups for amino acids is a pivotal decision in solid-phase peptide synthesis (SPPS). For asparagine, the side chain amide functionality necessitates protection to prevent undesirable side reactions, such as dehydration to nitriles or aspartimide formation. The two most common choices are the unprotected this compound and the trityl (Trt) protected version, Fmoc-Asn(Trt)-OH. A key differentiator between these two derivatives lies in their solubility in the organic solvents typically employed in SPPS.
Executive Summary
Fmoc-Asn(Trt)-OH exhibits significantly enhanced solubility in common peptide synthesis solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) compared to this compound.[1][2][3][4] The poor solubility of this compound can lead to challenges in achieving complete dissolution, potentially resulting in lower coupling efficiencies and the introduction of deletion sequences in the final peptide product. The bulky trityl group on the side chain of Fmoc-Asn(Trt)-OH disrupts intermolecular hydrogen bonding, which is the primary cause of the low solubility of this compound, thereby rendering it readily soluble.
Quantitative Solubility Data
While comprehensive quantitative solubility data across all common solvents is not extensively published, available information and qualitative descriptions from suppliers provide a clear picture of the solubility differences.
| Compound | Solvent | Solubility | Molar Concentration (Approx.) |
| Fmoc-Asn(Trt)-OH | DMF | "Clearly soluble" at 25 mmole in 50 ml | 0.5 M |
| NMP | Readily Soluble (Qualitative) | - | |
| DCM | Good Solubility (Qualitative) | - | |
| DMSO | 100 mg/mL | 167.60 mM | |
| This compound | DMF | Poor/Limited Solubility (Qualitative) | - |
| NMP | Poor/Limited Solubility (Qualitative) | - | |
| DCM | Very Poor Solubility (General Observation) | - | |
| DMSO | 50 mg/mL | 141.10 mM |
The Chemical Rationale for Solubility Differences
The significant disparity in solubility can be attributed to the molecular structures of the two compounds. This compound possesses a primary amide in its side chain which can participate in strong intermolecular hydrogen bonding. This leads to the formation of aggregates and a stable crystal lattice, making it difficult for solvent molecules to effectively solvate the individual molecules.
In contrast, Fmoc-Asn(Trt)-OH has a bulky trityl group attached to the side chain amide nitrogen. This large, hydrophobic group sterically hinders the formation of intermolecular hydrogen bonds. As a result, the forces holding the molecules together are weaker, allowing for easier solvation by polar apathetic solvents like DMF and NMP.
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of Fmoc-protected amino acids in organic solvents.
Materials:
-
Fmoc-amino acid derivative (e.g., Fmoc-Asn(Trt)-OH or this compound)
-
High-purity organic solvents (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the Fmoc-amino acid to a series of vials.
-
Pipette a known volume of the desired solvent into each vial.
-
Seal the vials and place them in a constant temperature bath (e.g., 25°C).
-
Stir the mixtures vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of the same solvent.
-
Determine the concentration of the Fmoc-amino acid in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking the dilution factor into account.
-
The solubility can be expressed in units such as g/L, mg/mL, or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of Fmoc-amino acids.
Conclusion
The choice between Fmoc-Asn(Trt)-OH and this compound has significant implications for the success of a peptide synthesis campaign. The superior solubility of Fmoc-Asn(Trt)-OH in standard SPPS solvents makes it the preferred choice for ensuring complete dissolution and efficient coupling reactions. While this compound may be a more economical option, the potential for solubility-related issues can lead to decreased peptide purity and yield, ultimately increasing downstream purification efforts and costs. For researchers aiming for high-quality, reliable peptide synthesis, the use of the trityl-protected derivative is highly recommended.
References
A Comparative Guide to Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for asparagine is a critical decision that significantly impacts the purity and yield of the final peptide. Asparagine, with its reactive side-chain amide, is prone to undesirable side reactions, primarily aspartimide formation, during the repetitive base treatments in Fmoc-SPPS. This guide provides an objective comparison of two commonly used protected asparagine derivatives, Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH, to aid in the selection of the optimal building block for your synthetic strategy.
Introduction to Side Reactions in Asparagine Incorporation
The primary challenge during the incorporation of asparagine in Fmoc-SPPS is the formation of a cyclic succinimide intermediate known as aspartimide. This base-catalyzed intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the asparagine residue. The resulting aspartimide is susceptible to nucleophilic attack by piperidine (the Fmoc deprotection reagent) or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemization at the α-carbon. Sequences containing -Asn-Gly-, -Asn-Asp-, or -Asn-Asn- are particularly susceptible to this side reaction.
Another significant side reaction is the dehydration of the asparagine side-chain amide to a nitrile, especially when using carbodiimide-based coupling reagents. This results in a peptide impurity with a mass difference of -18 Da.
To mitigate these side reactions, the side-chain amide of asparagine is protected with bulky groups. The most common choices in Fmoc-SPPS are the trityl (Trt) and xanthenyl (Xan) groups.
Performance Comparison: Fmoc-Asn(Xan)-OH vs. Fmoc-Asn(Trt)-OH
The choice between Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH involves a trade-off between the steric hindrance provided by the protecting group and its lability under acidic cleavage conditions. While both groups are effective at reducing side reactions compared to unprotected Fmoc-Asn-OH, their performance can differ based on the peptide sequence and synthesis conditions.
Key Performance Parameters:
| Feature | Fmoc-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH | References |
| Prevention of Aspartimide Formation | The bulky xanthenyl group provides significant steric hindrance, effectively reducing aspartimide formation. Quantitative data for direct comparison in Fmoc-SPPS is limited in the reviewed literature. | The trityl group is widely recognized for its effectiveness in minimizing aspartimide formation due to its large steric bulk.[1][2][3] | |
| Prevention of Dehydration (Nitrile Formation) | The Xan group protects the amide from dehydration during activation. | The Trt group effectively shields the side-chain amide, significantly reducing nitrile formation, particularly with carbodiimide coupling reagents.[4] | |
| Solubility | Generally exhibits good solubility in common SPPS solvents like DMF and NMP. | Offers excellent solubility in standard SPPS solvents, a significant advantage over the poorly soluble this compound.[4] | |
| Cleavage Conditions | The Xan group is acid-labile and is typically removed during the final TFA cleavage. | The Trt group is readily cleaved with standard TFA cocktails. The cleavage may be slower if the Asn(Trt) residue is at the N-terminus, potentially requiring extended cleavage times.[4] | |
| Cost | Generally, it can be more expensive than the Trt-protected counterpart due to less widespread use in Fmoc-SPPS. | More commonly used and widely available, often making it a more cost-effective option. |
Experimental Data
Table 1: Typical Purity and Yield Data for Peptides Synthesized with Fmoc-Asn(Trt)-OH
| Peptide Sequence | Synthesis Scale | Crude Purity (%) | Isolated Yield (%) | Reference |
| Model Peptide 1 | 0.1 mmol | >85 | 60-70 | [5] |
| h/r CRF (41-mer) | Not specified | Not specified | ~25 | [6] |
| FBP-28 WW domain analogue | Not specified | Not specified | ~15-25 | [6] |
Note: Data for Fmoc-Asn(Xan)-OH under similar conditions is not available in the reviewed literature.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for SPPS using either Fmoc-Asn(Xan)-OH or Fmoc-Asn(Trt)-OH.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH
This protocol is a standard procedure for the efficient incorporation of Fmoc-Asn(Trt)-OH.
Materials:
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the solution and pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling of Fmoc-Asn(Xan)-OH (General Protocol)
Materials:
-
Fmoc-Asn(Xan)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-Asn(Xan)-OH and HATU in DMF.
-
Add DIPEA to the solution and pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 3: Cleavage and Deprotection
This protocol is suitable for the cleavage of peptides containing either Asn(Trt) or Asn(Xan) residues.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. For peptides with an N-terminal Asn(Trt), the cleavage time may need to be extended to 4 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
Mechanistic Insights
The following diagram illustrates the mechanism of aspartimide formation, the primary side reaction that both Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH are designed to prevent.
Caption: Mechanism of aspartimide formation and its prevention by steric shielding.
Conclusion and Recommendations
Both Fmoc-Asn(Xan)-OH and Fmoc-Asn(Trt)-OH are superior to unprotected this compound for the incorporation of asparagine in Fmoc-SPPS, as they significantly reduce the risk of aspartimide formation and side-chain dehydration.
-
Fmoc-Asn(Trt)-OH is the more established and widely used reagent in Fmoc-SPPS. Its effectiveness in preventing side reactions is well-documented, and it is generally more cost-effective. It is the recommended choice for routine peptide synthesis and for sequences known to be prone to aspartimide formation.
-
Fmoc-Asn(Xan)-OH , while also providing substantial steric protection, is less commonly used in Fmoc-SPPS, with more literature available on its application in Boc-SPPS. While it is expected to perform well in suppressing side reactions, the lack of extensive comparative data in Fmoc chemistry makes it a secondary choice unless specific synthetic strategies or solubility issues with the Trt-protected version warrant its use.
For researchers and drug development professionals, the selection of the appropriate protected asparagine derivative is a critical step in ensuring the successful synthesis of high-purity peptides. Based on the available evidence, Fmoc-Asn(Trt)-OH represents the more reliable and validated option for mitigating asparagine-related side reactions in Fmoc-SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
A Head-to-Head Comparison: Fmoc-Asn(Mmt)-OH versus Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. When incorporating asparagine (Asn) into a peptide sequence, side-chain protection is crucial to prevent dehydration of the amide group to a nitrile during the activation step, a common side reaction, particularly with carbodiimide-based activators.[1][2][3] Furthermore, the poor solubility of Fmoc-Asn-OH in standard SPPS solvents necessitates the use of side-chain protected derivatives to ensure efficient and complete coupling reactions.[1][2]
Two of the most widely used protected asparagine building blocks are Fmoc-Asn(Trt)-OH and Fmoc-Asn(Mmt)-OH, where the side-chain amide is protected by the trityl (Trt) and monomethoxytrityl (Mmt) groups, respectively. While both effectively prevent side reactions and improve solubility, Fmoc-Asn(Mmt)-OH offers distinct advantages over its Trt-protected counterpart, primarily related to its enhanced solubility and milder deprotection conditions. This guide provides an objective, data-supported comparison of these two reagents to aid in the selection of the optimal building block for your synthetic strategy.
Enhanced Solubility of Fmoc-Asn(Mmt)-OH
A key advantage of Fmoc-Asn(Mmt)-OH is its superior solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[4][5] This increased solubility allows for the preparation of more concentrated solutions of the amino acid, which can facilitate more efficient and rapid coupling reactions.[4]
| Property | Fmoc-Asn(Mmt)-OH | Fmoc-Asn(Trt)-OH | Citation(s) |
| Solubility in DMF | Clearly soluble (1 mmole in 2 mL) | Readily soluble | [4],[1][2] |
| Molecular Weight | 626.70 g/mol | 596.67 g/mol | , |
Table 1: Comparison of the solubility and molecular weights of Fmoc-Asn(Mmt)-OH and Fmoc-Asn(Trt)-OH.
Milder Deprotection Conditions for Orthogonal Synthesis Strategies
The most significant advantage of the Mmt group lies in its greater acid lability compared to the Trt group.[6] This allows for the selective removal of the Mmt group under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu) and the peptide-resin linkage, intact. This feature is particularly valuable for the synthesis of complex peptides that require on-resin side-chain modification, such as cyclization or branching.
The Mmt group can be quantitatively removed using a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically between 0.5% and 2%.[6] In contrast, the selective removal of the Trt group often requires higher concentrations of TFA, which can lead to premature cleavage of other protecting groups or the peptide from the resin. For global deprotection during the final cleavage step, the Trt group is typically removed with 95% TFA over 1 to 3 hours.[1]
| Parameter | Fmoc-Asn(Mmt)-OH | Fmoc-Asn(Trt)-OH | Citation(s) |
| Selective Deprotection Conditions | 0.5-2% TFA in DCM | >5% TFA in DCM | [6] |
| Global Deprotection Conditions | Standard TFA cleavage cocktails (e.g., 95% TFA) | Standard TFA cleavage cocktails (e.g., 95% TFA) | [1] |
| Relative Acid Lability | High | Moderate | [6] |
Table 2: Comparison of the deprotection conditions for the Mmt and Trt protecting groups.
Logical Workflow for On-Resin Side-Chain Modification
The differential acid lability of the Mmt group enables a clear and efficient workflow for on-resin peptide modifications.
Caption: A logical workflow demonstrating the utility of Fmoc-Asn(Mmt)-OH in on-resin peptide modification strategies.
Experimental Protocols
To provide a practical comparison, the following are generalized protocols for the synthesis of a model peptide using both Fmoc-Asn(Mmt)-OH and Fmoc-Asn(Trt)-OH, followed by analysis of the crude product.
Protocol 1: Synthesis of a Model Hexapeptide (Tyr-Ala-Gly-Phe-Asn-Leu-NH2)
1. Resin Preparation:
-
Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution).
-
Swell the resin in DMF for 1 hour in a peptide synthesis vessel.
-
Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
2. Peptide Chain Elongation:
-
For each coupling cycle, use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA relative to the resin substitution.
-
Dissolve the Fmoc-amino acid and HBTU in DMF, add DIPEA, and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
After each coupling, wash the resin with DMF (5x).
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min) and wash with DMF (5x) and DCM (3x).
-
Repeat for each amino acid in the sequence. For the asparagine position, use either Fmoc-Asn(Mmt)-OH or Fmoc-Asn(Trt)-OH.
3. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: HPLC Analysis of Crude Peptide
1. Sample Preparation:
-
Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of 50% acetonitrile/water containing 0.1% TFA.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
3. Data Analysis:
-
Integrate the peak areas to determine the percentage purity of the crude peptide.
-
The expected retention time of the desired peptide can be predicted based on its sequence.
Visualizing the Chemical Structures
Caption: The chemical structures of Fmoc-Asn(Mmt)-OH and Fmoc-Asn(Trt)-OH.
Note: The images in the diagram above are placeholders and would be rendered in a system that supports image inclusion in DOT language.
Conclusion
References
A Comparative Analysis of Coupling Efficiencies for Protected Asparagine Derivatives in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant challenge to researchers and drug development professionals. The primary obstacles arise from the side-chain amide, which is susceptible to dehydration, leading to nitrile formation, and base-catalyzed rearrangement, resulting in aspartimide formation. These side reactions can compromise the purity, yield, and biological activity of the final peptide product. To mitigate these issues, various side-chain protected asparagine derivatives have been developed. This guide provides an objective comparison of the coupling efficiencies of commonly used protected asparagine derivatives, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group for the asparagine side chain is a critical decision in the design of an SPPS protocol. The ideal protecting group should effectively prevent side reactions during both coupling and Nα-Fmoc deprotection, while being readily removable during the final cleavage from the resin without causing further side reactions. The most commonly employed protecting groups for Fmoc-based SPPS are acid-labile, ensuring their removal along with other side-chain protecting groups and cleavage from the solid support. This comparison focuses on the performance of Trityl (Trt), Xanthenyl (Xan), 2,4,6-Trimethoxybenzyl (Tmob), and 4,4'-dimethoxybenzhydryl (Mbh) protected asparagine derivatives.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of different protected asparagine derivatives based on available data. The coupling efficiency is influenced by the choice of protecting group, coupling reagent, and the peptide sequence itself.
| Derivative | Protecting Group | Key Advantages | Common Side Reactions/Disadvantages | Typical Coupling Conditions |
| Fmoc-Asn(Trt)-OH | Trityl (Trt) | - Good solubility in standard SPPS solvents.[1]- Effectively prevents side-chain dehydration to nitrile.[1]- Trityl group is stable under basic Fmoc deprotection conditions. | - Slower coupling kinetics compared to less bulky groups.- Incomplete deprotection of the Trt group can occur, especially at the N-terminus, requiring extended cleavage times.[1] | HBTU/HOBt or HATU in DMF/NMP |
| Fmoc-Asn(Xan)-OH | Xanthenyl (Xan) | - Significantly reduces aspartimide formation (reported to be 50-70% less than Trt in susceptible sequences). | - Steric hindrance can lead to slower coupling times compared to Trt. | DIC/Oxyma or HBTU/HOBt in DMF/NMP |
| Fmoc-Asn(Tmob)-OH | 2,4,6-Trimethoxybenzyl (Tmob) | - Rapid coupling kinetics, often comparable to other standard amino acids.[2]- Effectively prevents nitrile formation.[2] | - The Tmob group is highly acid-labile, which can lead to premature deprotection.- Cleavage can generate reactive carbocations that may alkylate sensitive residues like tryptophan.[2] | BOP/DIEA or HBTU/HOBt in DMF/NMP |
| Fmoc-Asn(Mbh)-OH | 4,4'-dimethoxybenzhydryl (Mbh) | - Rapid coupling without significant side reactions during this step.[2] | - Similar to Tmob, cleavage can lead to alkylation of tryptophan residues.[2] | BOP/DIEA or HBTU/HOBt in DMF/NMP |
| Fmoc-Asn-OH | None (unprotected) | - No need for side-chain deprotection. | - Poor solubility in common SPPS solvents.[3]- High risk of dehydration to β-cyanoalanine, especially with carbodiimide-based coupling reagents.[2] | Pre-activated esters (e.g., -OPfp) or non-carbodiimide reagents like HATU are recommended. |
Experimental Protocols
The following are generalized protocols for the key experimental procedures involved in comparing the coupling efficiency of protected asparagine derivatives.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling:
-
Dissolve the Fmoc-protected asparagine derivative (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. Coupling times may need to be optimized based on the specific derivative and sequence.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) and DMF (3-5 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptidyl-resin thoroughly with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Trt, Tmob, and Mbh is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides containing tryptophan where Tmob or Mbh were used, the addition of scavengers is crucial to prevent alkylation.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation and Purification: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Analysis of Purity and Side Products
-
RP-HPLC: Analyze the crude and purified peptide by RP-HPLC to determine purity and quantify the presence of deletion sequences or other impurities.
-
Mass Spectrometry (MS): Confirm the identity of the desired peptide and identify any side products by their mass. Dehydration of the asparagine side chain results in a mass loss of 18 Da. Aspartimide formation is an isomerization and will not change the mass of the peptide, but it will have a different retention time on HPLC.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical pathways and the experimental workflow for comparing asparagine derivatives.
References
A Comparative Guide to Fmoc-Asn Protecting Groups and Their Side Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is often accompanied by undesirable side reactions. The choice of protecting group for the side-chain amide of asparagine is critical in minimizing these reactions and ensuring the synthesis of a pure peptide product. This guide provides an objective comparison of the performance of different Fmoc-Asn protecting groups, with a focus on the analysis of common side reactions, supported by experimental data.
Introduction to Side Reactions of Fmoc-Asn
During Fmoc-SPPS, the repeated exposure to a basic environment for the removal of the Fmoc group can lead to several side reactions involving the asparagine residue. The most prominent of these is aspartimide formation , where the backbone amide nitrogen attacks the side-chain amide, forming a five-membered succinimide ring. This can subsequently lead to racemization and the formation of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][2]
Another significant side reaction, particularly when using unprotected Fmoc-Asn-OH, is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[3] Furthermore, certain protecting groups, upon cleavage, can generate reactive carbocations that may lead to the alkylation of sensitive residues like tryptophan.[3]
This guide focuses on the comparative analysis of commonly used Fmoc-Asn protecting groups: Trityl (Trt), 4-Methoxytrityl (Mmt), and 2,4,6-Trimethoxybenzyl (Tmob), in mitigating these side reactions.
Comparative Performance of Fmoc-Asn Protecting Groups
The selection of a suitable protecting group for the Asn side chain is a trade-off between its efficiency in preventing side reactions and its ease of removal without causing further degradation of the peptide. The following table summarizes the quantitative data on the performance of different protecting groups in minimizing aspartimide formation.
| Protecting Group | Model Peptide / Conditions | Aspartimide Formation (%) | Reference |
| None (Unprotected) | Met-Lys-Asn-Val-Pro-Glu-Pro-Ser / DCC/HOBt activation | Varying amounts of β-cyanoalanine observed | [3] |
| Trityl (Trt) | Not explicitly quantified in a comparative study with Mmt and Tmob under identical conditions. However, it is widely used to prevent side-chain dehydration.[4][5][6] | Data not available for direct comparison | |
| 4-Methoxytrityl (Mmt) | Not explicitly quantified in a comparative study with Trt and Tmob under identical conditions. It is known to be more acid-labile than Trt.[4] | Data not available for direct comparison | |
| 2,4,6-Trimethoxybenzyl (Tmob) | Met-Lys-Asn-Val-Pro-Glu-Pro-Ser / BOP activation | No side reactions observed during coupling.[3] | [3] |
| tert-Butyl (tBu) (for Asp) | Scorpion Toxin II (VKDGYI) / 20% Piperidine in DMF for 18h | High levels of aspartimide and piperidide adducts | |
| 3-Methylpent-3-yl (Mpe) (for Asp) | Scorpion Toxin II (VKDGYI) / 20% Piperidine in DMF for 18h | Significant levels of aspartimide and piperidide adducts | |
| 3-Nitro-2-pyridinesulfenyl (OBno) (for Asp) | Scorpion Toxin II (VKDGYI) / 20% Piperidine in DMF for 18h | Almost undetectable amounts of aspartimide |
Key Observations:
-
Unprotected this compound is prone to dehydration, leading to the formation of β-cyanoalanine. The use of a side-chain protecting group is highly recommended.[3]
-
Trityl (Trt) is a widely used protecting group for the Asn side chain. It effectively prevents the dehydration of the amide side chain during activation.[5][6] It also improves the solubility of the Fmoc-amino acid derivative.[4]
-
4-Methoxytrityl (Mmt) is another trityl-based protecting group that is more acid-labile than Trt, which can be advantageous in certain synthetic strategies.[4]
-
2,4,6-Trimethoxybenzyl (Tmob) has been shown to be effective in preventing side reactions during the coupling of asparagine.[3] However, both Tmob and Mbh (4,4'-dimethoxybenzhydryl) protecting groups can generate stable carbocations upon acidolytic cleavage, which can lead to the alkylation of tryptophan residues. This side reaction can be minimized by the addition of scavengers to the cleavage cocktail.[3]
-
While not directly protecting the Asn side chain, the choice of protecting group for a neighboring aspartic acid (Asp) residue can significantly influence aspartimide formation. Studies on the synthesis of the challenging Scorpion toxin II peptide have shown that sterically hindered ester-based protecting groups like OBno on the Asp side chain can dramatically reduce aspartimide formation compared to the standard tBu or Mpe groups.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
A standard manual or automated SPPS protocol is employed for the synthesis of peptides to compare the performance of different Fmoc-Asn protecting groups.
-
Resin Swelling: The resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short treatment of 1-3 minutes followed by a longer treatment of 7-10 minutes.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess piperidine and by-products.
-
Amino Acid Coupling: The desired Fmoc-amino acid (including the Fmoc-Asn derivative with the protecting group being tested) is activated using a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the free amine on the resin. The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried. The crude peptide is then purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Analysis of Side Reactions by RP-HPLC
The crude peptide obtained after cleavage is analyzed by analytical RP-HPLC to quantify the desired product and any side products.
-
Sample Preparation: A small amount of the crude peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC System: A standard analytical HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient is typically run from a low percentage of Mobile Phase B to a high percentage over a period of 30-60 minutes at a flow rate of 1 mL/min. A typical gradient could be 5% to 95% B over 30 minutes.
-
Detection: The elution profile is monitored by UV absorbance at 214 or 220 nm.
-
Data Analysis: The peak areas of the desired peptide and any side products (e.g., aspartimide-related impurities, β-cyanoalanine-containing peptides) are integrated. The percentage of each species is calculated based on the total integrated peak area. The identity of the peaks is confirmed by mass spectrometry (LC-MS).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of base-catalyzed aspartimide formation from an Fmoc-Asn residue.
Caption: Experimental workflow for the synthesis and analysis of peptides.
References
- 1. cblpatras.gr [cblpatras.gr]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the Fmoc deprotection reagent is a critical determinant of peptide yield, purity, and overall synthetic success. While the conventional 20% piperidine in N,N-dimethylformamide (DMF) has long been the industry standard, concerns regarding side reactions and handling have catalyzed the exploration of alternative reagents. This guide provides an objective comparison of piperidine and its alternatives, supported by experimental data, to empower researchers in selecting the optimal deprotection strategy for their specific applications.
The ideal Fmoc deprotection reagent should rapidly and completely remove the Fmoc protecting group without inducing deleterious side reactions such as aspartimide formation, diketopiperazine (DKP) formation, or racemization of amino acid residues.[1] The selection of the base, its concentration, and the reaction conditions are pivotal in mitigating these undesirable outcomes.[1]
Comparative Performance of Fmoc Deprotection Reagents
The following table summarizes quantitative data from multiple studies, offering a comparative overview of commonly used Fmoc deprotection reagents. It is important to note that the efficiency and extent of side reactions are highly sequence-dependent.[1]
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His | [1] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar to Piperidine | Potentially minor improvements in reduction compared to piperidine in certain contexts | Similar to Piperidine | Similar to Piperidine | [1][2][3] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than Piperidine | Generally high | Significantly reduced compared to Piperidine | Lower than Piperidine | Lower than Piperidine | [1][2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | < 1 min | Variable | Can be exacerbated, making it unsuitable for sensitive sequences unless used with a scavenger | Can be significant | Can be exacerbated | [1][4][5] |
| Piperazine/DBU | 5% (w/v) PZ and 2% (v/v) DBU in DMF | 1-5 min | High | Minimized, especially with the addition of 1% formic acid | Reduced | Minimized | [1][6] |
Key Insights from Comparative Data:
-
Piperidine , while effective, is associated with a higher propensity for side reactions, particularly aspartimide formation in sequences containing aspartic acid.[1]
-
4-Methylpiperidine (4-MP) offers performance comparable to piperidine and is not a controlled substance, simplifying procurement.[3] Studies have shown it to be fully equivalent to piperidine in terms of Fmoc removal efficiency.[3]
-
Piperazine (PZ) is a milder base that significantly reduces the risk of aspartimide formation, making it a suitable alternative for the synthesis of peptides with sensitive sequences.[1] However, its deprotection kinetics are slower than those of piperidine.[1][2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a very potent and fast-acting deprotection reagent.[1][4] Its strong basicity, however, can increase the likelihood of side reactions like aspartimide formation and racemization.[1] DBU is non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct, necessitating the addition of a scavenger or extensive washing.[5][7]
-
The Piperazine/DBU combination has emerged as a highly efficient and safer alternative, providing rapid deprotection while minimizing side reactions.[1][6] The addition of a small amount of formic acid to this mixture can further suppress aspartimide formation, making it particularly effective for synthesizing aggregation-prone and difficult peptide sequences.[6]
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below.
Standard Piperidine Deprotection Protocol
This protocol is the conventional method for Fmoc removal.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for a specified time (typically 5-10 minutes).[1]
-
Drain: Drain the deprotection solution.
-
Repeat (Optional but Recommended): Repeat the deprotection step (steps 2-4) one more time to ensure complete removal of the Fmoc group.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.[1]
4-Methylpiperidine (4-MP) Deprotection Protocol
The protocol for 4-MP is identical to the standard piperidine protocol, with 20% 4-methylpiperidine in DMF used as the deprotection solution.
Piperazine/DBU Deprotection Protocol
This protocol is advantageous for rapid deprotection and for sequences prone to side reactions.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]
-
Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.[1][6]
-
Deprotection: Add the deprotection solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 1-5 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents and byproducts.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the Fmoc deprotection mechanism and a typical experimental workflow.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.[1]
Caption: General experimental workflow for Fmoc deprotection in SPPS.
Conclusion
The selection of an Fmoc deprotection reagent has a significant impact on the outcome of solid-phase peptide synthesis. While piperidine remains a widely used and effective reagent, the emergence of alternatives, particularly the piperazine/DBU combination, offers compelling advantages in terms of speed and the reduction of side reactions.[1] For sequences prone to aspartimide formation, milder bases like piperazine are highly recommended.[1] Researchers and process chemists should carefully consider the specific requirements of their target peptide to select the most appropriate deprotection strategy, thereby optimizing peptide yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Protected Fmoc-Asn Derivatives: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield. The incorporation of asparagine (Asn) residues presents a classic challenge due to the reactivity of its side-chain amide. This guide provides an objective comparison of using unprotected Fmoc-Asn-OH versus the side-chain protected derivative, Fmoc-Asn(Trt)-OH, supported by available data and detailed experimental protocols.
The primary obstacle in utilizing unprotected this compound is the dehydration of the side-chain amide during the activation step of peptide coupling. This irreversible reaction leads to the formation of a β-cyanoalanine residue, an impurity that is difficult to separate from the desired peptide and can compromise its biological activity. The use of a side-chain protecting group, most commonly the trityl (Trt) group, is the standard strategy to mitigate this side reaction.
Performance and Cost Comparison
The decision to use Fmoc-Asn(Trt)-OH over its unprotected counterpart involves a trade-off between the upfront cost of the reagent and the downstream benefits of increased purity, higher yield, and simplified purification.
| Feature | This compound (Unprotected) | Fmoc-Asn(Trt)-OH (Trityl Protected) |
| Prevention of Side Reactions | Prone to dehydration of the side-chain amide to form β-cyanoalanine, especially with carbodiimide-based coupling reagents.[1][2] | The bulky trityl group effectively shields the side-chain amide, preventing dehydration.[3] |
| Crude Peptide Purity | Lower, due to the presence of deletion sequences from incomplete coupling and nitrile-containing impurities.[1] | Significantly higher, as the primary side reaction is prevented.[3] |
| Coupling Efficiency | Slower and often incomplete due to poor solubility in standard SPPS solvents like DMF.[1][4] | Faster and more efficient coupling kinetics due to excellent solubility in DMF and other common solvents.[1][3] |
| Overall Yield | Lower, due to failed couplings and purification losses.[2] | Higher, attributed to more complete coupling reactions and a cleaner crude product. |
| Cost per Gram | Lower initial cost. | Higher initial cost. |
| Downstream Costs | Higher costs associated with more complex and time-consuming purification (e.g., preparative HPLC). | Reduced purification costs due to higher crude purity. |
Cost-Benefit Analysis
While Fmoc-Asn(Trt)-OH has a higher initial purchase price, its use can be more cost-effective in the long run, particularly for the synthesis of long or complex peptides. The prevention of the nearly irreversible nitrile formation leads to a more homogeneous crude product, which significantly simplifies and shortens the purification process. This reduction in purification time and solvent consumption, coupled with a higher overall yield of the desired peptide, often outweighs the higher initial cost of the protected amino acid derivative. For large-scale peptide synthesis, the improved efficiency and reliability can lead to substantial cost savings.[5]
Experimental Protocols
The following are generalized protocols for the incorporation of asparagine into a peptide sequence using both unprotected and protected derivatives.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH (Recommended)
This protocol outlines a standard coupling procedure for Fmoc-Asn(Trt)-OH using a carbodiimide-based activation method.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 minute).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (4 equivalents, 0.4 mmol), 1-hydroxybenzotriazole (HOBt) (4 equivalents, 0.4 mmol), and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (4 equivalents, 0.4 mmol) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 1 minute) to remove excess reagents and byproducts.
4. Confirmation of Coupling (Optional):
-
Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Coupling of Unprotected this compound
This protocol highlights the challenges and necessary modifications when using unprotected this compound.
1. Resin Preparation:
-
Follow the same Fmoc deprotection and washing steps as in Protocol 1.
2. Amino Acid Activation and Coupling (with caution):
-
Due to the poor solubility of this compound, prepare a suspension of the amino acid in DMF.[4]
-
In a separate vessel, dissolve HOBt (4 equivalents, 0.4 mmol) and DIC (4 equivalents, 0.4 mmol) in DMF.
-
Add the HOBt/DIC solution to the this compound suspension.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature. Coupling times may need to be extended (e.g., 4-12 hours), and double coupling may be necessary.
3. Washing and Capping:
-
Follow the same washing procedure as in Protocol 1.
-
It is highly recommended to cap any unreacted amines with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF to prevent the formation of deletion sequences.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the standard SPPS cycle and the critical side reaction of asparagine.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to the Analytical Validation of Asparagine Incorporation in Peptides
For researchers, scientists, and drug development professionals, ensuring the correct incorporation and stability of asparagine (Asn) in synthetic peptides is a critical analytical challenge. The inherent instability of asparagine can lead to spontaneous, non-enzymatic modifications, primarily deamidation and aspartimide formation, which can alter the peptide's structure, function, and therapeutic efficacy. This guide provides a comparative overview of the primary analytical techniques used to validate asparagine incorporation and detect its degradation products, supported by experimental data and detailed methodologies.
The Challenge: Asparagine Instability
Asparagine residues in peptides are susceptible to chemical degradation, particularly in sequences where the subsequent amino acid has a small side chain, such as glycine (Asn-Gly). This instability manifests in two main side reactions:
-
Deamidation: The hydrolysis of the side-chain amide group of asparagine to form a carboxylic acid. This results in the conversion of asparagine to a mixture of L-aspartic acid (L-Asp) and L-isoaspartic acid (L-isoAsp), with the latter often being the predominant product. Deamidation introduces a mass increase of 0.984 Da.[1][2]
-
Aspartimide (Asu) Formation: An intramolecular cyclization reaction that forms a succinimide intermediate. This intermediate is unstable and can subsequently hydrolyze to form both aspartyl and isoaspartyl peptides, or react with nucleophiles. Aspartimide formation is a significant issue during solid-phase peptide synthesis (SPPS), especially during the base-catalyzed removal of the Fmoc protecting group.[3][4]
These modifications can lead to a heterogeneous product with potentially altered biological activity and immunogenicity, making their detection and quantification essential.
Comparative Analysis of Analytical Techniques
The validation of asparagine incorporation and the detection of its degradation products are primarily accomplished using Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Amino Acid Analysis (AAA). Each technique offers distinct advantages and limitations.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | High sensitivity and specificity. Can identify the exact location of modifications (deamidation) through MS/MS fragmentation.[2] High-resolution MS can distinguish the +0.984 Da mass shift of deamidation from the 13C isotopic peak of the native peptide.[5][6] | Cannot differentiate between isomers (Asp and isoAsp) based on mass alone.[2] Quantification can be challenging without stable isotope-labeled internal standards. | Identification and localization of deamidation. Confirmation of peptide sequence. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity in RP-HPLC). | Excellent for separating isomers (Asp, isoAsp) and the native Asn-containing peptide.[7][8] Well-established for quantification based on peak area. | Co-elution can occur, making quantification difficult. The elution order of isomers can vary with experimental conditions.[8] Lower sensitivity compared to MS for identification. | Quantification of native peptide and its deamidated and isomerized forms. Purity analysis. |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of a peptide after hydrolysis. | Provides accurate quantification of the total amino acid content. | Standard acid hydrolysis converts Asn to Asp, preventing direct quantification of Asn.[9] Enzymatic hydrolysis is required for direct Asn quantification, which can be complex and may not always result in complete digestion.[1][10] | Determination of absolute peptide concentration and amino acid stoichiometry. |
Experimental Protocols
Mass Spectrometry for Deamidation Analysis
This protocol outlines a general procedure for identifying and localizing asparagine deamidation in a peptide sample using LC-MS/MS.
1. Sample Preparation (Tryptic Digestion):
-
Reduce and alkylate the peptide sample to denature it and prevent disulfide bond reformation.
-
Digest the peptide with trypsin (enzyme-to-substrate ratio of 1:20 to 1:50) in an appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 8) at 37°C for 4-16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 0.1-1%.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column with a gradient of acetonitrile in water, both containing 0.1% formic acid.[6]
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode to acquire both full MS scans and MS/MS scans of the most abundant precursor ions.[5]
-
Parameters:
-
Precursor mass tolerance: < 10 ppm for high-resolution instruments.[6]
-
Fragment mass tolerance: appropriate for the mass analyzer used (e.g., 0.02 Da for Orbitrap).
-
Variable modifications: Deamidation (+0.984 Da) on Asn.
-
3. Data Analysis:
-
Search the acquired MS/MS spectra against the peptide sequence using a database search engine (e.g., Mascot, Sequest).
-
Identify peptides with a mass shift of +0.984 Da on asparagine residues.
-
Manually inspect the MS/MS spectra to confirm the site of deamidation based on the presence of fragment ions (b- and y-ions) showing the mass shift.
HPLC for Separation of Asparagine-Containing Peptide Isomers
This protocol describes a method for separating the native peptide from its deamidated (Asp and isoAsp) forms using RP-HPLC.
1. Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Gradient: A shallow gradient is often required to resolve closely eluting isomers. For example, a linear gradient from 5% to 45% Mobile Phase B over 40 minutes. The optimal gradient will be peptide-specific and requires optimization.
4. Sample Preparation and Analysis:
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Integrate the peak areas of the native peptide and its isomers for quantification. The relative percentage of each form can be calculated from the respective peak areas.
Enzymatic Hydrolysis for Amino Acid Analysis
This protocol is for the complete hydrolysis of a peptide to its constituent amino acids for subsequent quantification, preserving asparagine.
1. Reagents and Enzymes:
-
Digestion Buffer: e.g., Tris-HCl, pH 8.0.
-
Aminopeptidase M.
-
Prolidase (if proline residues are present).
2. Hydrolysis Procedure:
-
Dissolve a precisely weighed amount of the peptide (e.g., 100 nmol) in the digestion buffer.
-
Add aminopeptidase M (and prolidase if needed) at a substrate-to-enzyme ratio of approximately 10:1 (w/w).[1]
-
Incubate the mixture at 37°C for 24 hours.[1]
-
Stop the reaction by acidification (e.g., with 1M HCl).
3. Amino Acid Analysis:
-
The resulting amino acid mixture can be analyzed by various methods, including ion-exchange chromatography with post-column ninhydrin derivatization or pre-column derivatization followed by RP-HPLC.
-
Quantify the amount of each amino acid by comparing peak areas to those of a known standard mixture. The amount of asparagine can be directly determined.
Visualizing Workflows and Mechanisms
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of sepharose-bound peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ionsource.com [ionsource.com]
- 6. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low levels of asparagine deamidation can have a dramatic effect on aggregation of amyloidogenic peptides: Implications for the study of amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Coupling Reagents for Asparagine Insertion in Peptide Synthesis
For researchers, scientists, and drug development professionals, the successful incorporation of asparagine (Asn) residues into synthetic peptides is a critical yet often challenging step. The inherent nature of asparagine's side-chain carboxamide group predisposes it to undesirable side reactions, primarily dehydration to a β-cyanoalanine residue and racemization. The choice of coupling reagent is paramount in mitigating these risks and ensuring high-purity, high-yield peptide synthesis.
This guide provides a comparative analysis of commonly used coupling reagents for asparagine insertion during solid-phase peptide synthesis (SPPS). We will delve into the performance of various reagents, supported by available data, and provide detailed experimental protocols and mechanistic insights to aid in the selection of the optimal reagent for your specific needs.
The Challenge of Asparagine Insertion
The primary obstacle in asparagine coupling is the propensity of its side-chain amide to undergo dehydration to a nitrile, resulting in a mass loss of 18 Da in the final peptide. This side reaction is particularly prevalent during the activation of the carboxylic acid of the incoming Fmoc-Asn-OH, especially with carbodiimide-based reagents. Another significant challenge is the risk of racemization at the α-carbon, which can compromise the biological activity of the final peptide. The use of a side-chain protecting group, most commonly the trityl (Trt) group (Fmoc-Asn(Trt)-OH), is a widely accepted strategy to significantly reduce both dehydration and racemization.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent has a direct impact on the efficiency of asparagine incorporation and the minimization of side reactions. While direct quantitative comparisons under identical conditions are sparse in the literature, a consensus has emerged regarding the general performance of different classes of reagents.
Data Summary:
| Coupling Reagent Class | Common Examples | Dehydration Risk (with unprotected Asn) | Racemization Risk | Coupling Efficiency | Key Considerations |
| Carbodiimides | DIC/Oxyma, DCC/HOBt | High | Moderate to High | Good | Generally not recommended for unprotected Asn due to high dehydration risk.[1] Oxyma is a safer and more effective additive than HOBt. |
| Phosphonium Salts | PyBOP, BOP | Low | Low | High | BOP is highly effective but produces a carcinogenic byproduct (HMPA).[2] PyBOP is a safer alternative. |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Low | Low | Very High | Generally considered the most efficient reagents for difficult couplings, including Asn insertion.[1][2] HATU and COMU often show superior performance to HBTU.[3] |
Key Findings from the Literature:
-
Carbodiimides (e.g., DIC): While cost-effective, carbodiimide-based reagents are known to promote the dehydration of the asparagine side chain, especially when used with unprotected this compound.[1] The addition of additives like HOBt or, more preferably, OxymaPure can reduce racemization but may not completely suppress dehydration.
-
Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP are significantly better at preventing dehydration compared to carbodiimides.[2] They offer a good balance of efficiency and safety.
-
Aminium/Uronium Salts (e.g., HATU, HBTU, COMU): This class of reagents is widely regarded as the most effective for challenging couplings. HATU is known for its high reactivity and low racemization rates.[2][3] COMU, a newer generation uronium salt based on OxymaPure, has shown exceptional performance, often comparable or superior to HATU, with the added benefits of being non-explosive and having byproducts that are easily removed.[4]
Experimental Protocols
The following are generalized protocols for the coupling of Fmoc-Asn(Trt)-OH using different classes of reagents in manual solid-phase peptide synthesis. It is recommended to use Fmoc-Asn(Trt)-OH to minimize side reactions.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH using HATU
This protocol is recommended for achieving high coupling efficiency with minimal risk of side reactions.
Materials:
-
Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Perform Fmoc deprotection using a 20% solution of piperidine in DMF.
-
Thoroughly wash the resin with DMF to remove residual piperidine.
-
In a separate vessel, pre-activate the Fmoc-Asn(Trt)-OH by dissolving it in DMF with HATU and DIPEA (or collidine).
-
Allow the activation mixture to react for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated with fresh reagents.
-
Wash the resin thoroughly with DMF.
Protocol 2: Coupling of Fmoc-Asn(Trt)-OH using PyBOP
This protocol offers a reliable alternative to HATU with a good performance profile.
Materials:
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
Procedure:
-
Follow steps 1-3 from the HATU protocol.
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and PyBOP in DMF.
-
Add DIPEA to the solution and mix.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction for 1-2 hours.
-
Monitor the reaction completion and wash as described in the HATU protocol.
Protocol 3: Coupling of Fmoc-Asn(Trt)-OH using DIC/Oxyma
While generally less recommended for asparagine, this carbodiimide-based protocol with a modern additive can be used, especially when cost is a major consideration. The use of Fmoc-Asn(Trt)-OH is strongly advised to prevent dehydration.
Materials:
-
Fmoc-Asn(Trt)-OH (3 equivalents)
-
OxymaPure (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF
Procedure:
-
Follow steps 1-3 from the HATU protocol.
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH and OxymaPure in DMF.
-
Add the solution to the resin.
-
Add DIC to the resin slurry.
-
Agitate the reaction for 2-4 hours.
-
Monitor the reaction completion and wash as described in the HATU protocol.
Visualizing the Chemistry: Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the key workflows and chemical mechanisms.
References
Safety Operating Guide
Proper Disposal of Fmoc-Asn-OH: A Comprehensive Guide for Laboratory Professionals
Fmoc-Asn-OH, a derivative of the amino acid asparagine, requires careful handling and disposal to ensure laboratory safety and environmental protection. While generally not classified as a hazardous substance, its derivatives can be harmful to aquatic life, necessitating disposal procedures that prevent its entry into sewage systems and waterways. This guide provides detailed, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its properties and associated safety recommendations. Although not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practice dictates treating all chemicals with a degree of caution. A related compound, Fmoc-Asn(Trt)-OH, is noted to be toxic to aquatic life with long-lasting effects, suggesting that environmental release of any Fmoc-asparagine derivatives should be avoided.
| Hazard Information | Description |
| GHS Classification | Not a hazardous substance or mixture. |
| Physical State | Solid, powder. |
| Potential Hazards | While not classified as hazardous, some derivatives are toxic to aquatic life. Avoid dust inhalation. |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a type N95 (US) dust mask are recommended. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with local, state, and federal regulations.
Procedure for Solid this compound Waste:
-
Segregation and Collection:
-
Do not mix this compound with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
Collect all solid this compound waste in a dedicated, clearly labeled, and sealable container. The original product container is ideal if it is in good condition.
-
-
Labeling:
-
Label the waste container clearly with "Chemical Waste for Disposal," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office or the designated chemical waste management provider to schedule a pickup.
-
Provide them with all necessary information about the waste, including its chemical name and quantity.
-
Disposal of Contaminated Materials:
Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated labware, should be considered chemical waste.
-
Solid Contaminated Waste: Collect all contaminated solid items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste bag or container.
-
Liquid Waste from Experimental Procedures: If this compound is used in a solution, collect the liquid waste in a labeled, sealed, and chemically compatible container. This liquid waste must also be disposed of through a licensed waste disposal service.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Notify colleagues in the immediate area of the spill.
-
Don Appropriate PPE: At a minimum, wear gloves, safety glasses, and a lab coat. A dust mask is recommended to avoid inhaling the powder.
-
Contain the Spill: Prevent the powder from spreading. Avoid creating dust by using sweeping motions that are gentle and controlled.
-
Clean-up:
-
Carefully scoop or sweep the solid material into a designated chemical waste container.
-
Use a wet paper towel or absorbent pad to wipe the spill area to remove any remaining residue.
-
Place all cleaning materials, including contaminated gloves, into the chemical waste container.
-
-
Decontaminate: Thoroughly wash the affected area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-Asn-OH, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Fmoc-N-acetyl-L-asparagine (this compound) is a white to off-white crystalline powder. While not classified as a hazardous substance, it is crucial to handle it with care, as with all laboratory chemicals, to minimize exposure and prevent contamination. The primary risks are associated with the inhalation of dust particles and contact with skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is mandatory to prevent direct contact and inhalation of this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with ANSI Z87.1 standards. Goggles are required when there is a significant risk of splashing. |
| Hands | Nitrile Gloves | Inspect for tears or holes before use. Dispose of contaminated gloves immediately after handling the chemical. Always wash hands thoroughly after removing gloves. |
| Respiratory | N95 or P1 Dust Respirator | Required when handling the solid powder outside of a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[1] |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills and contamination. |
Operational Plan: From Receipt to Reaction
A structured operational plan ensures that this compound is handled safely and efficiently at every stage of the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C.[1]
-
Ensure the container is tightly sealed to prevent moisture absorption.
2. Handling the Solid Compound (Weighing and Preparation):
-
Engineering Controls: All weighing and handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Pre-Handling Check: Before handling, ensure the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.
-
Weighing: Don all required PPE. Use a clean spatula and weighing paper. Avoid creating dust by handling the powder gently.
-
Transfer: After weighing, carefully transfer the solid to a suitable container for dissolution.
3. Handling this compound in Solution (Peptide Synthesis):
-
Dissolution: this compound is typically dissolved in solvents like N,N-Dimethylformamide (DMF) for use in SPPS. Perform the dissolution within a fume hood.
-
Reactions: All subsequent steps, including amino acid activation and coupling to the solid-phase resin, should be carried out in a well-ventilated area, preferably within a fume hood, especially when using reagents like piperidine for Fmoc deprotection or trifluoroacetic acid (TFA) for cleavage.
-
Transfers: Use appropriate, clean glassware and calibrated pipetting devices for all liquid transfers. Keep all containers sealed when not in use.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
| Incident | Procedure |
| Small Spill (Solid) | Gently sweep or scoop the spilled material into a labeled container for chemical waste. Avoid generating dust. Clean the area with a damp cloth. |
| Large Spill (Solid) | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Use a dust-suppressing sweeping compound if available and place the material into a suitable container for disposal. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
All waste materials must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[2]
| Waste Type | Disposal Procedure |
| Unused/Expired Solid this compound | Place in a clearly labeled, sealed container for solid chemical waste. |
| Contaminated Materials | Used PPE (gloves, etc.), weighing papers, and other contaminated disposable materials should be collected in a designated hazardous waste container. |
| Liquid Waste | Solutions containing this compound and other solvents from the synthesis process (e.g., DMF, piperidine solutions) should be collected in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible waste streams. |
Visualizing the Workflow: Safe Handling of this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound throughout the experimental process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
